Product packaging for 3,5-Diiodoaniline(Cat. No.:CAS No. 35122-96-4)

3,5-Diiodoaniline

Cat. No.: B149867
CAS No.: 35122-96-4
M. Wt: 344.92 g/mol
InChI Key: CHLBMXJABUVAJX-UHFFFAOYSA-N
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Description

3,5-Diiodoaniline ( 35122-96-4) is a halogenated aniline derivative with the molecular formula C 6 H 5 I 2 N and a molecular weight of 344.92 g/mol [ citation:1 ]. This compound is characterized as a light yellow to yellow solid with a melting point of 105 °C and a predicted boiling point of 379.9 °C [ citation:5 ]. Its high molecular weight and halogen atoms make it a valuable intermediate in research-scale organic synthesis. Research Applications and Value As a di-substituted aniline, this compound serves as a versatile building block in the synthesis of more complex organic molecules. Iodoanilines, in general, are crucial in pharmaceutical research for constructing active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies [ citation:7 ]. The iodine atoms on the aromatic ring are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, enabling researchers to create diverse compound libraries for screening in drug discovery projects [ citation:7 ]. Handling and Safety This compound requires careful handling. It is advised to store it in a dark place under an inert atmosphere at room temperature (2-8°C) to maintain stability [ citation:1 ][ citation:5 ]. Safety information includes the signal word "Warning" and hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation [ citation:1 ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5I2N B149867 3,5-Diiodoaniline CAS No. 35122-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLBMXJABUVAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478250
Record name 3,5-DIIODOANILINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35122-96-4
Record name 3,5-DIIODOANILINE
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Record name 3,5-diiodoaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Dihalogenated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is paramount. Halogenated anilines, in particular, serve as exceptionally versatile intermediates, offering orthogonal handles for a diverse array of chemical transformations. Among these, 3,5-diiodoaniline emerges as a molecule of significant interest. Its C2 symmetry, coupled with the high reactivity of its carbon-iodine bonds, makes it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, grounded in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound is a light yellow to yellow solid at room temperature.[1] The presence of two heavy iodine atoms on the aniline scaffold significantly influences its molecular weight, density, and reactivity, while the amino group provides a key site for nucleophilic and diazotization reactions.

CAS Number: 35122-96-4[2]

Physicochemical Data Table

For ease of reference, the key physicochemical properties of this compound are summarized below. It is critical for researchers to consider these properties when planning reactions, particularly regarding solubility for reaction setup and melting point for product characterization.

PropertyValueSource(s)
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Appearance Light yellow to yellow solid[1]
Melting Point 105 °C[1]
Boiling Point 379.9 ± 32.0 °C (Predicted)[1]
Density 2.538 ± 0.06 g/cm³ (Predicted)[1]
pKa (of conjugate acid) 2.37 (at 25 °C)[1]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.[3][4]
Storage Keep in a dark place under an inert atmosphere at room temperature.

Synthesis of this compound: A Validated Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its nitro-precursor, 1,3-diiodo-5-nitrobenzene.[5] This transformation is efficient and utilizes standard laboratory reagents.

Synthesis Workflow Diagram

The following diagram outlines the straightforward, two-step conceptual pathway from a common starting material, 3,5-dinitroaniline, to the target molecule.

G cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Nitro Group Reduction A 3,5-Dinitroaniline B Intermediate Diazonium Salt A->B  NaNO2, H2SO4  0-5 °C C 1,3-Diiodo-5-nitrobenzene B->C  KI, H2O  Heat D 1,3-Diiodo-5-nitrobenzene E This compound D->E  SnCl2·2H2O  Ethanol, HCl  Reflux

Caption: Synthetic pathway from 3,5-dinitroaniline to this compound.

Experimental Protocol: Reduction of 1,3-Diiodo-5-nitrobenzene

This protocol describes a self-validating system, concluding with characterization steps to confirm the identity and purity of the final product.

Materials:

  • 1,3-Diiodo-5-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,3-diiodo-5-nitrobenzene in ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate in one portion.

  • Initiation of Reaction: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux.

    • Causality Insight: Tin(II) chloride in the presence of concentrated HCl is a classic and robust system for the reduction of aromatic nitro groups. The acidic environment is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add aqueous NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10.

    • Trustworthiness Check: The purpose of basification is twofold: to neutralize the acid and to deprotonate the anilinium hydrochloride salt to the free aniline, which is soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting point should be compared with the literature value (105 °C).[1]

Spectroscopic and Analytical Characterization

Authenticating the structure of this compound is critical. The following is a predictive analysis of its key spectral features based on established principles and data from analogous structures.[1][6]

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to be simple due to the molecule's C2 symmetry.

  • ~7.3-7.5 ppm (doublet or triplet, 1H): This signal corresponds to the proton at the C4 position (H-4), situated between the two iodine atoms. It will appear as a triplet due to coupling with the two equivalent H-2/H-6 protons.

  • ~6.8-7.0 ppm (doublet, 2H): These signals correspond to the two equivalent protons at the C2 and C6 positions (H-2, H-6). Each will be a doublet due to coupling with the H-4 proton.

  • ~3.8-4.5 ppm (broad singlet, 2H): This broad signal corresponds to the amine (-NH₂) protons. The chemical shift can vary with concentration and solvent, and the peak is often broad due to quadrupole broadening and chemical exchange.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry.

  • ~148-150 ppm: The carbon atom attached to the amino group (C-1).

  • ~135-138 ppm: The two equivalent carbons ortho to the amino group (C-2, C-6).

  • ~128-132 ppm: The carbon atom para to the amino group (C-4).

  • ~95-98 ppm: The two equivalent carbons bearing the iodine atoms (C-3, C-5). The strong shielding effect of iodine shifts these signals significantly upfield.[8]

Predicted Infrared (IR) Spectrum

Key diagnostic peaks in the IR spectrum would include:

  • 3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[9]

  • 3000-3100 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.

  • 1580-1620 cm⁻¹: A strong peak due to the N-H scissoring (bending) vibration.

  • 1450-1550 cm⁻¹: Peaks corresponding to aromatic C=C ring stretching.

  • ~500-600 cm⁻¹: A peak corresponding to the C-I stretching vibration.

Predicted Mass Spectrum (EI)

In electron ionization mass spectrometry, the spectrum would be expected to show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 345, corresponding to the molecular weight of the compound.

  • Key Fragments: Loss of iodine (M-127) and subsequent fragmentation of the aniline ring would be expected.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable and versatile reactivity, making it a cornerstone for building molecular complexity. The two iodine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or conversion to a diazonium salt.

The Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive substrates in the rate-determining oxidative addition step of many palladium-catalyzed cycles. This high reactivity allows for milder reaction conditions and broader substrate scope.[10]

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling (C-C Bond) A->B  Ar-B(OH)2  Pd Catalyst, Base C Sonogashira Coupling (C-C Bond) A->C  Terminal Alkyne  Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (C-N Bond) A->D  Amine/Amide  Pd Catalyst, Base

Caption: Key cross-coupling reactions utilizing this compound.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with aryl or vinyl boronic acids or esters.[11][12] This is a foundational method for creating biaryl structures prevalent in many pharmaceutical agents.

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, this reaction is invaluable for synthesizing arylalkynes.[13][14] These motifs are found in natural products and are used as precursors for more complex structures. This compound's high reactivity makes it an ideal substrate for this transformation, often proceeding under mild, copper-co-catalyzed conditions.[15]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of an amine or amide with the aryl iodide. While this compound already possesses an amino group, this reaction can be performed on a derivative where the initial amino group is protected, allowing for the introduction of a different nitrogen-based substituent.

Sandmeyer and Diazotization Chemistry

The primary amino group of this compound can be readily converted into a diazonium salt using sodium nitrite under acidic conditions. While the classic Sandmeyer reaction is used to introduce halides, in this case, the diazonium intermediate can be displaced by a wide range of other nucleophiles (e.g., -CN, -OH, -H), allowing for the replacement of the amino group.[16][17] This dramatically expands the synthetic utility of the scaffold, enabling the creation of 1,3-diiodo-5-substituted benzene derivatives that are otherwise difficult to access.

Application in Medicinal Chemistry

Aniline and its derivatives are privileged structures in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic liabilities or toxicity.[18] The strategic use of building blocks like this compound allows medicinal chemists to construct complex scaffolds and then, if necessary, replace the aniline group in a later step via diazotization chemistry. The di-iodo substitution pattern is particularly useful for creating rigid linkers or for positioning functional groups in specific three-dimensional orientations for optimal target binding, for example, in the synthesis of kinase inhibitors or other targeted therapies. It is a key reactant in preparing triiodobenzene, which is used to create dendrimers and other complex molecular architectures.[19]

Safety and Handling

As a senior scientist, it is imperative to treat all chemicals with respect and appropriate caution. This compound is classified as hazardous.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Handle as a light-sensitive compound; store in amber vials or bottles away from direct light.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its combination of a reactive amino group and two highly reactive iodine atoms provides a platform for sequential, regioselective functionalization. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to create novel and impactful molecules.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, imparted by the presence of two iodine atoms meta to the amino group, make it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and reactions, and insights into its applications in drug development.

Physical Properties of this compound

This compound is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

PropertyValueSource
CAS Number 35122-96-4[1]
Molecular Formula C₆H₅I₂N[2][3]
Molecular Weight 344.92 g/mol [1][2][3]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform. Insoluble in water.[4][5]

Chemical Structure and Reactivity

The chemical structure of this compound features a benzene ring substituted with an amino group and two iodine atoms at the 3 and 5 positions. This substitution pattern significantly influences the molecule's reactivity. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects governs the regioselectivity of its chemical transformations.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh aryl iodide, boronic acid, base, and catalyst. Setup Assemble glassware under inert atmosphere. Add reagents and solvent. Reagents->Setup Heating Heat the reaction mixture to the desired temperature. Setup->Heating Monitoring Monitor reaction progress by TLC or GC/LC-MS. Heating->Monitoring Quench Cool to room temperature and quench the reaction. Monitoring->Quench Extraction Extract the product into an organic solvent. Quench->Extraction Purification Purify by column chromatography or recrystallization. Extraction->Purification

References

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Diiodoaniline

This compound is a halogenated aromatic amine that serves as a pivotal building block in contemporary organic synthesis. Its unique structural arrangement, featuring two iodine atoms meta to an amino group, provides a versatile platform for the construction of complex molecular architectures. The presence of two reactive C-I bonds, coupled with the nucleophilic and directing effects of the amino group, makes this compound a valuable precursor in the fields of medicinal chemistry, materials science, and the development of specialized polymers. This guide offers a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its utility in modern synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Core Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₅I₂N[1]
Molecular Weight 344.92 g/mol [1]
CAS Number 35122-96-4
Appearance Light yellow to yellow solid
Melting Point 105 °C[2]
Boiling Point 379.9 ± 32.0 °C (Predicted)[2]
pKa 2.37 (of the conjugate acid)
Solubility Insoluble in water; soluble in hot petroleum ether and other organic solvents.[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the iodine and amino groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six aromatic carbons, with the carbons bonded to iodine exhibiting characteristic shifts.

  • FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, as well as bands corresponding to the C-I and C-N bonds and the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct iodination of aniline. The strong activating and ortho-, para-directing nature of the amino group necessitates a controlled approach to achieve the desired meta-di-substitution. A common and effective method involves the use of potassium dichloroiodate (KICl₂) in an acidic medium, which allows for a chemoselective reaction.[4][5]

Experimental Protocol: Iodination of Aniline using Potassium Dichloroiodate

This protocol is based on established methods for the selective iodination of anilines.[4]

Materials:

  • Aniline

  • Potassium Dichloroiodate (KICl₂)

  • Hydrochloric Acid (HCl), dilute solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in a dilute solution of hydrochloric acid. Cool the mixture in an ice bath.

  • Addition of Iodinating Agent: Slowly add a solution of potassium dichloroiodate in dilute hydrochloric acid to the cooled aniline solution with vigorous stirring. The molar ratio of aniline to KICl₂ is crucial for achieving di-iodination and should be optimized accordingly (typically around 1:2).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Aniline Aniline in dilute HCl Reaction Iodination Reaction (0-5 °C) Aniline->Reaction KICl2 Potassium Dichloroiodate (KICl₂) solution KICl2->Reaction Workup Neutralization (NaHCO₃) & Extraction Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the amino group and the two carbon-iodine bonds.

Reactivity of the Amino Group

The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. It can also be acylated or alkylated to introduce further complexity.

Reactivity of the Carbon-Iodine Bonds: Cross-Coupling Reactions

The C-I bonds in this compound are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.[6][7][8] The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Suzuki_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Coupling Reaction (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Di-arylated Aniline Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Heck reaction couples this compound with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

Generalized Experimental Protocol for Heck Reaction:

  • Reaction Setup: In a sealed tube or Schlenk flask, combine this compound, the alkene (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).

  • Solvent Addition: Add a suitable anhydrous solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent. The residue is then purified, typically by column chromatography.

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne, yielding an alkynyl-substituted aniline. This reaction is of great importance for the synthesis of conjugated systems.[9]

Generalized Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equivalents per iodine).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.

Applications in Drug Development and Materials Science

The unique reactivity of this compound makes it a valuable starting material in several key areas of chemical research and industry.

X-Ray Contrast Agents

Iodinated aromatic compounds are fundamental to the development of X-ray contrast agents due to the high atomic number of iodine, which provides excellent radiopacity.[10][11][12] The 2,4,6-triiodinated benzene ring is a common core structure in many commercial contrast agents. This compound can serve as a precursor to these tri-iodinated systems, where the amino group can be further functionalized to enhance water solubility and reduce toxicity.

Synthesis of Bioactive Molecules

While direct examples of marketed drugs derived from this compound are not widespread, the di-iodoaniline motif is a key structural element in the synthesis of various biologically active compounds. Its ability to undergo sequential and site-selective cross-coupling reactions allows for the construction of complex molecular scaffolds with potential therapeutic applications.[13][14]

Dendrimers and Functional Polymers

This compound is used as a reactant in the preparation of triiodobenzene, which in turn is a key building block for the synthesis of phenylacetylene-based conjugated dendrimers with unsymmetrical branching.[15][16] These materials have potential applications in electronics, photonics, and catalysis.

Conclusion

This compound is a highly versatile and strategically important chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity in a range of modern synthetic transformations, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its synthesis and reactivity, particularly in cross-coupling reactions, opens up a vast chemical space for the development of novel pharmaceuticals, advanced materials, and functional polymers.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Diiodoaniline: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Diiodoaniline in Modern Chemistry

This compound is a pivotal molecular building block in the landscape of pharmaceutical and materials science. Its symmetrically substituted aromatic core, featuring two iodine atoms and an amino group, provides a versatile scaffold for the construction of complex organic molecules. The carbon-iodine bonds are particularly amenable to a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse functional groups. This has led to its use in the synthesis of a range of compounds, from active pharmaceutical ingredients to organic electronic materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of key starting materials and the underlying chemical principles that govern these transformations.

Synthetic Strategy 1: Direct Iodination of Aniline

The most direct approach to synthesizing iodo-substituted anilines is through electrophilic aromatic substitution on the aniline ring itself. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, achieving selective di-iodination at the 3 and 5 positions is not straightforward via this method, as the directing effects of the amino group favor substitution at the 2, 4, and 6 positions.

More advanced methods, however, allow for the synthesis of multi-iodinated anilines. For instance, a chemoselective method for the synthesis of 2,4-diiodoaniline and 2,4,6-triiodoaniline involves the reaction of aniline with potassium dichloroiodate (KICl₂) in a hydrochloric acid solution.[1] By carefully controlling the stoichiometry of the reagents, it is possible to influence the degree of iodination.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of aniline proceeds via a classic electrophilic aromatic substitution mechanism. The iodinating agent, in this case, iodine monochloride (ICl) formed from potassium dichloroiodate, acts as the electrophile. The lone pair of electrons on the nitrogen atom of the aniline ring donates electron density into the aromatic system, activating it towards electrophilic attack. The electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the iodinated aniline product. The reaction with molecular iodine and free aniline involves the formation of an intermediate complex, followed by a rate-determining deprotonation step.

Electrophilic_Iodination

Experimental Protocol: Synthesis of p-Iodoaniline (A Representative Iodination)

While a direct, high-yield synthesis of this compound from aniline is less common, the following protocol for the synthesis of p-iodoaniline illustrates the general principles of direct iodination.[3]

  • Preparation of the Reaction Mixture: In a suitable beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water. Cool the mixture to 12–15°C using an ice bath.

  • Addition of Iodine: With efficient mechanical stirring, add 254 g (1 mole) of powdered iodine in portions over 30 minutes.

  • Reaction Completion and Isolation: Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared. Collect the crude p-iodoaniline, which precipitates as a dark crystalline mass, by filtration.

  • Purification: Recrystallize the crude product from hot gasoline to obtain practically colorless needles of p-iodoaniline. The typical yield is in the range of 75-84%.[3]

Synthetic Strategy 2: Multi-step Synthesis from 3,5-Dinitroaniline

A more strategically controlled and common route to this compound begins with 3,5-dinitroaniline.[4][5] This multi-step synthesis offers superior regiochemical control, as the positions of the iodine atoms are dictated by the placement of the nitro groups in the starting material. The overall transformation involves the reduction of the nitro groups to amino groups, followed by a diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Sandmeyer_Route

Step 1: Reduction of 3,5-Dinitroaniline

The initial step in this synthetic sequence is the reduction of the two nitro groups of 3,5-dinitroaniline to form benzene-1,3-diamine. This transformation is typically achieved using a reducing agent such as tin metal in the presence of concentrated hydrochloric acid.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

The resulting diamine is then subjected to a Sandmeyer reaction. This powerful transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. In this case, both amino groups are converted to diazonium salts by treatment with sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures. The resulting bis(diazonium) salt is then treated with a solution of potassium iodide, which displaces the diazonium groups with iodine atoms to yield the final product, this compound. The formation of aryl iodides via the Sandmeyer reaction can be carried out by adding potassium iodide, and it does not necessarily require the use of a copper(I) salt catalyst.

Comparative Analysis of Synthetic Routes

FeatureDirect Iodination of AnilineSynthesis from 3,5-Dinitroaniline
Starting Material Aniline3,5-Dinitroaniline
Number of Steps 1 (theoretically)Multiple (Reduction, Diazotization, Iodination)
Regiocontrol Poor; tends to yield ortho/para isomers.Excellent; regiochemistry is predetermined by the starting material.
Potential Yield Variable and often lower for the specific 3,5-isomer.Generally good to high over the multi-step sequence.
Key Considerations Challenges in controlling the degree and position of iodination.Requires handling of potentially hazardous reagents and intermediates (e.g., diazonium salts).

Conclusion

The synthesis of this compound can be approached from two primary starting materials, each with its own set of advantages and challenges. The direct iodination of aniline is a more atom-economical approach in principle, but it suffers from a lack of regiochemical control, making the isolation of the desired 3,5-isomer difficult. In contrast, the multi-step synthesis starting from 3,5-dinitroaniline offers a highly controlled and reliable route to the target molecule. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer route from 3,5-dinitroaniline is the superior and more commonly employed method in the field.

References

An In-Depth Guide to the Spectroscopic Characterization of 3,5-diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-diiodoaniline (C₆H₅I₂N), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous structural elucidation and quality control of this compound. By integrating theoretical principles with experimental data, this guide serves as an authoritative reference for the analytical characterization of this compound.

Introduction

This compound is a valuable aromatic building block in synthetic organic chemistry. Its utility spans the creation of complex pharmaceuticals, agrochemicals, and materials science precursors, such as in the synthesis of phenylacetylene-based conjugated dendrimers.[1] The precise arrangement of the iodo- and amino- substituents on the benzene ring dictates its reactivity and suitability for these applications. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm the molecular identity, purity, and isomeric integrity of the material. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic and in-depth understanding of the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two iodine atoms at positions 3 and 5. This C₂ᵥ symmetry has profound implications for its spectroscopic properties. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating and act as heavy atoms with a large electronic cloud. This electronic environment governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

The following diagram illustrates the structure of this compound with standardized numbering for NMR spectral assignment.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

  • H2, H6 Protons: These two protons are chemically equivalent and are expected to appear as a single signal. They are ortho to the electron-donating amino group and meta to the electron-withdrawing iodine atoms. They will be split by the H4 proton.

  • H4 Proton: This proton is para to the amino group and ortho to two iodine atoms. It is chemically distinct and will appear as a separate signal, split by the H2 and H6 protons.

  • NH₂ Protons: The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Experimental ¹H NMR Data

While a specific experimental spectrum for this compound is not available in the provided search results, data for the analogous 3,5-dichloroaniline shows the aromatic protons appearing between 6.6 and 7.0 ppm.[2] For 3-iodoaniline, aromatic protons are observed in the range of 6.5 to 7.1 ppm.[3] Based on these related structures, the expected chemical shifts for this compound are summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H2, H6~ 7.2 - 7.5Doublet (d)
H4~ 6.8 - 7.1Triplet (t)
NH₂Variable (e.g., 3.5 - 4.5)Broad Singlet (br s)
Data Interpretation

The H2 and H6 protons are deshielded relative to benzene (7.34 ppm) due to the electronegativity of the adjacent iodine atoms. The H4 proton is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the para-amino group. The splitting pattern arises from meta-coupling between H4 and the two equivalent H2/H6 protons, which should result in a triplet for H4 and a doublet for H2/H6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The symmetry of this compound simplifies its ¹³C NMR spectrum to four distinct signals:

  • C1: The carbon atom bonded to the amino group.

  • C2, C6: The two equivalent carbons ortho to the amino group.

  • C3, C5: The two equivalent carbons bonded to the iodine atoms. The "heavy atom effect" of iodine is expected to significantly shield these carbons, shifting them upfield.

  • C4: The carbon atom para to the amino group.

Experimental ¹³C NMR Data

Direct experimental ¹³C NMR data for this compound was not found in the search results. However, data for 3-iodoaniline shows the carbon attached to iodine at approximately 95 ppm, and other aromatic carbons between 110 and 150 ppm.[3] By analogy, the predicted shifts are tabulated below.

Carbon Assignment Predicted Chemical Shift (ppm) Key Influencing Factor
C1~ 145 - 150Attachment to electron-donating NH₂ group (deshielded)
C2, C6~ 125 - 130Meta to NH₂, Ortho to C-I
C3, C5~ 90 - 95Direct attachment to Iodine (strong shielding effect)
C4~ 115 - 120Para to electron-donating NH₂ group (shielded)
Data Interpretation

The most characteristic signal in the ¹³C NMR spectrum is the upfield shift of C3 and C5 to below 100 ppm. This is a hallmark of carbon atoms directly bonded to iodine and serves as a powerful diagnostic tool for confirming the positions of the iodine substituents. The C1 carbon is deshielded due to the electronegativity of the attached nitrogen atom, while the C4 carbon is shielded by the resonance-donating effect of the amino group.

Infrared (IR) Spectroscopy

Theoretical Insights: Key Vibrational Modes

The IR spectrum of this compound is characterized by several key vibrational modes that are diagnostic of its functional groups. For aniline and its derivatives, characteristic bands include N-H stretching, N-H deformation, and C-N stretching vibrations.[4]

Experimental IR Data

Specific IR data for this compound is not detailed in the search results, but the expected absorption bands based on its functional groups and data from related haloanilines are as follows.[4][5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
N-H Scissoring (deformation)1600 - 1650Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium-Strong
C-I Stretch500 - 600Strong
Data Interpretation

A primary amine typically shows two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The strong band around 1600-1650 cm⁻¹ is due to the N-H bending (scissoring) vibration. The presence of strong absorptions in the aromatic "fingerprint" region (1450-1600 cm⁻¹) confirms the benzene ring. The C-I stretch is expected in the far-IR region and provides direct evidence for the carbon-iodine bonds.

Mass Spectrometry (MS)

Theoretical Insights: Isotopic Patterns and Fragmentation

The mass spectrum of this compound should provide the definitive molecular weight and offer structural clues through its fragmentation pattern. The molecular formula is C₆H₅I₂N.

  • Molecular Ion (M⁺): The calculated monoisotopic mass is 344.85114 Da.[6] The molecular ion peak should be readily observable.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the isotopic pattern will primarily be determined by the natural abundance of ¹³C.

  • Fragmentation: Common fragmentation pathways for haloanilines include the loss of iodine radicals (I•) and subsequent fragmentation of the aromatic ring.

Experimental MS Data

While a full experimental mass spectrum for this compound is not available, the key expected mass-to-charge ratios (m/z) can be predicted. For comparison, the top peak for 3-iodoaniline is at m/z 219 (the molecular ion).[7]

m/z Value Proposed Fragment Notes
~345[C₆H₅I₂N]⁺•Molecular Ion (M⁺•)
~218[C₆H₅IN]⁺•Loss of an iodine radical ([M-I]⁺•)
~91[C₆H₅N]⁺•Loss of two iodine radicals ([M-2I]⁺•)
Data Interpretation

The observation of a peak at m/z ≈ 345 would strongly support the assigned molecular formula. A subsequent loss of 127 mass units (corresponding to an iodine atom) to give a peak at m/z ≈ 218 would be a key fragmentation pathway confirming the presence of iodine. The detection of these key fragments provides high confidence in the identification of the compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (344.92 g/mol ) and elemental composition (C, H, I, N).[8]

  • IR confirms the presence of the primary amine (-NH₂) and carbon-iodine (C-I) functional groups.

  • ¹³C NMR confirms the presence of four unique carbon environments, with the signal below 100 ppm being diagnostic for the iodine-substituted carbons (C3, C5).

  • ¹H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts and coupling patterns of the three aromatic protons.

Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure of this compound, ensuring its identity and purity for research and development applications.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • MS: For Electron Impact (EI) or Chemical Ionization (CI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI), prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for good signal-to-noise. Use proton decoupling.

IR Spectroscopy
  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Parameters: Scan the range from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • EI Mode: Use an electron energy of 70 eV.

  • ESI Mode: Optimize spray voltage (~3-4 kV) and source temperatures to achieve a stable signal. Acquire data in positive ion mode.

References

The Versatile Virtuoso: A Senior Application Scientist's Guide to 3,5-Diiodoaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diiodoaniline, a seemingly simple aromatic amine, emerges as a powerful and versatile building block in the intricate tapestry of modern organic synthesis. Its symmetrically substituted diiodo framework offers two reactive handles for a diverse array of transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. This technical guide, curated for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It delves into the causality behind experimental choices, provides field-proven insights into reaction mechanisms, and equips the reader with detailed, self-validating protocols for the strategic deployment of this remarkable molecule. We will explore its synthesis, characterization, and its pivotal role in the construction of complex molecular architectures, from advanced polymeric materials to novel pharmaceutical scaffolds.

Introduction: The Strategic Advantage of the 3,5-Diiodo Motif

In the vast arsenal of synthetic building blocks, the strategic placement of functional groups dictates the ultimate utility of a molecule. This compound presents a unique constellation of features: an electron-donating amino group positioned meta to two bulky, highly reactive iodine atoms. This arrangement bestows upon the molecule a distinct reactivity profile. The amino group, a versatile handle in its own right, can be a directing group, a nucleophile, or a precursor to a diazonium salt. The carbon-iodine bonds are among the most reactive in cross-coupling reactions, allowing for sequential and selective functionalization under mild conditions.[1][2] This guide will illuminate how these intrinsic properties are harnessed to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of the starting material is the bedrock of any successful synthetic campaign. While various methods for the iodination of anilines exist, achieving the specific 3,5-diiodo substitution pattern with high regioselectivity can be challenging due to the ortho- and para-directing nature of the amino group. A robust and frequently employed strategy involves a multi-step sequence starting from 3,5-dinitroaniline.

Synthetic Protocol: A Reliable Pathway from 3,5-Dinitroaniline

This synthetic route leverages the meta-directing effect of the nitro groups to establish the desired substitution pattern, followed by reduction to the corresponding diamine and a subsequent double Sandmeyer reaction.

Step 1: Reduction of 3,5-Dinitroaniline to Benzene-1,3,5-triamine

The reduction of the dinitro compound to the triamine is a critical step. While various reducing agents can be employed, hydrogenation over a palladium catalyst offers a clean and efficient transformation.

  • Experimental Protocol:

    • In a high-pressure reaction vessel, suspend 3,5-dinitroaniline (1 eq.) in ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield benzene-1,3,5-triamine, which can be used in the next step without further purification.

Step 2: Double Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction provides a classical and effective method for converting aromatic amines to aryl halides via diazonium salt intermediates.[3][4][5] In this case, two of the three amino groups of benzene-1,3,5-triamine are converted to iodides.

  • Experimental Protocol:

    • Prepare a solution of benzene-1,3,5-triamine (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (2.2 eq.) in water, maintaining the temperature below 5 °C to form the bis(diazonium) salt.

    • In a separate flask, prepare a solution of potassium iodide (excess) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Pathway:

G A 3,5-Dinitroaniline B Benzene-1,3,5-triamine A->B H₂, Pd/C C This compound B->C 1. NaNO₂, HCl 2. KI

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of the building block is essential for quality control and for interpreting the outcomes of subsequent reactions.

PropertyValueSource
Molecular Formula C₆H₅I₂N--INVALID-LINK--[6]
Molecular Weight 344.92 g/mol --INVALID-LINK--[6]
Appearance Solid--INVALID-LINK--
CAS Number 35122-96-4--INVALID-LINK--[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the amino and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the aromatic ring, with the carbons attached to the iodine atoms typically appearing at higher field.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, as well as aromatic C-H and C-C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Palladium-Catalyzed Cross-Coupling: The Core Application

The true synthetic prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates a range of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enabling the construction of complex molecular frameworks.[1][2]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures from an aryl halide and an organoboron reagent.[7] this compound serves as an excellent substrate for sequential or double Suzuki couplings, providing access to a wide array of substituted anilines.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to enhance the rates of oxidative addition and reductive elimination, particularly for challenging substrates.

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture.

  • Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and DMF. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Step-by-Step Protocol for Mono-Suzuki Coupling:

  • To a flame-dried Schlenk flask, add this compound (1 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base such as K₃PO₄ (2-3 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[1][8] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. The high reactivity of the C-I bonds in this compound makes it an excellent substrate for Heck couplings.

Causality Behind Experimental Choices:

  • Catalyst: As with the Suzuki coupling, a palladium catalyst is employed. Pd(OAc)₂ is a common precatalyst. In many cases, phosphine ligands are used to stabilize the active catalyst and promote the reaction.

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Triethylamine (Et₃N) is a frequently used organic base, while inorganic bases like K₂CO₃ or NaOAc are also effective.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Generalized Catalytic Cycle for the Heck Reaction:

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Insertion RCH₂-CH(Ar)Pd(II)(I)L₂ OxAdd->Insertion Carbopalladation (H₂C=CHR) Insertion->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base) Product Ar-CH=CHR Insertion->Product

Caption: Generalized catalytic cycle for the Heck reaction.

Step-by-Step Protocol for Heck Reaction:

  • In a flame-dried Schlenk flask, combine this compound (1 eq.), the alkene (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, 2-10 mol%).

  • Add a suitable base, such as triethylamine (1.5-2 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as DMF.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it in vacuo.

  • Purify the product by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[3][5][9] this compound can be used as a substrate to introduce new amino functionalities, leading to the synthesis of complex diamines and polyamines.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). These ligands are crucial for facilitating the reductive elimination step, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)(I)(NHR'R'')]L₂ OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineComplex->AmidoComplex Deprotonation (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Materials Science and Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor for a range of functional materials and bioactive molecules.

Polymer Synthesis

The di-functional nature of this compound allows for its use as a monomer in polymerization reactions. For instance, oxidative polymerization of aniline and its derivatives is a common method to produce conducting polymers like polyaniline.[10][11] While the direct polymerization of this compound is less common, it can be envisioned as a monomer in step-growth polymerizations following cross-coupling reactions. For example, a double Suzuki coupling with a diboronic acid could lead to the formation of novel conjugated polymers with interesting electronic and optical properties.

Pharmaceutical Synthesis

Iodoanilines are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities onto the this compound scaffold via the cross-coupling reactions described above provides a powerful platform for generating libraries of compounds for drug discovery. The amino group can be further modified, for example, by acylation or alkylation, to introduce additional diversity and modulate the physicochemical properties of the resulting molecules. The di-substituted aniline core is a common motif in many bioactive compounds, and this compound provides a strategic entry point for the synthesis of novel drug candidates.

Conclusion: A Building Block of Strategic Importance

This compound is far more than a simple di-halogenated aromatic amine. Its unique substitution pattern, coupled with the high reactivity of its carbon-iodine bonds, establishes it as a strategic building block for the efficient construction of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and, most importantly, its application in the workhorse reactions of modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. By understanding the underlying principles and having access to detailed, actionable protocols, researchers and scientists can confidently leverage the power of this compound to accelerate innovation in materials science and drug discovery.

References

A Senior Application Scientist's Guide to 3,5-Diiodoaniline: Sourcing, Purity Assessment, and Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Integrity

3,5-Diiodoaniline is a key halogenated building block in synthetic organic chemistry, valued for its utility in introducing an aniline moiety and two iodine atoms, which serve as versatile handles for cross-coupling reactions and further functionalization. Its application in the synthesis of novel pharmaceutical compounds, materials, and agrochemicals necessitates an unwavering confidence in the purity and identity of the starting material. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and complex purification challenges downstream, ultimately compromising the integrity of research and development timelines.

This guide provides a comprehensive overview of commercially available this compound, outlines a robust, multi-technique approach for its purity verification, and details a field-proven protocol for enhancing its purity through recrystallization. The methodologies described herein are grounded in established analytical principles, designed to create a self-validating system for quality control in the laboratory.

Part 1: The Commercial Landscape of this compound

Sourcing high-quality reagents is the foundational step of any successful synthetic campaign. This compound is available from a range of chemical suppliers, typically with a stated purity of 97% or higher. However, it is crucial for researchers to recognize that this stated purity reflects the absence of major impurities and may not account for minor contaminants or degradation products.

Below is a summary of representative commercial offerings for this compound. Researchers should always consult the most current product specifications and Certificates of Analysis (CoA) from their chosen supplier.

Parameter Value Source(s)
CAS Number 35122-96-4[1][2]
Molecular Formula C₆H₅I₂N[1][3]
Molecular Weight 344.92 g/mol [1][3]
Typical Stated Purity ≥97%[3]
Appearance Light yellow to yellow solid[4]
Melting Point 105 °C[4]
Common Suppliers Sigma-Aldrich, Biosynth, Ambeed Inc., BLD Pharm, Cenmed Enterprises[3][5]

Part 2: A Validating Workflow for Purity Assessment

Relying solely on a supplier's CoA is insufficient for rigorous scientific applications. An independent, multi-faceted verification workflow is essential to confirm both the identity and purity of the material. This approach ensures that the reagent meets the specific demands of the intended reaction.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow A Initial Check: Melting Point Analysis B Chromatographic Purity: HPLC-UV Analysis A->B Confirms thermal behavior C Structural Confirmation: NMR Spectroscopy B->C Quantifies impurities D Molecular Weight Verification: Mass Spectrometry (MS) C->D Confirms structure E Decision: Accept or Purify? D->E Confirms MW Recrystallization_Workflow cluster_1 Recrystallization Workflow DISSOLVE 1. Dissolution: Dissolve crude solid in minimum hot solvent. FILTER 2. Hot Filtration (Optional): Remove insoluble impurities. DISSOLVE->FILTER If solution is not clear COOL 3. Crystallization: Slowly cool solution to form pure crystals. DISSOLVE->COOL FILTER->COOL ISOLATE 4. Isolation: Collect crystals by vacuum filtration. COOL->ISOLATE DRY 5. Drying: Dry crystals to remove residual solvent. ISOLATE->DRY

References

The Solubility Profile of 3,5-Diiodoaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 3,5-Diiodoaniline, a halogenated aromatic amine, serves as a critical building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to its behavior in various solvent systems. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination in common laboratory solvents. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling more efficient process development, formulation, and chemical synthesis.

Physicochemical Characteristics of this compound

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and inherent physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₅I₂N--INVALID-LINK--[1]
Molecular Weight 344.92 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
InChI Key CHLBMXJABUVAJX-UHFFFAOYSA-N--INVALID-LINK--[1]

The presence of two iodine atoms on the benzene ring significantly increases the molecular weight and influences the compound's polarity. The aniline moiety provides a site for hydrogen bonding, which plays a crucial role in its interaction with protic solvents. The overall solubility will be a balance between the nonpolar character of the di-iodinated benzene ring and the polar nature of the amine group.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding. The amine group of this compound can act as a hydrogen bond donor, suggesting potential solubility in these solvents. However, the large, nonpolar di-iodophenyl group will likely limit this solubility.

  • Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. The aromatic ring of this compound suggests some affinity for these solvents.

  • Polar Aprotic Solvents: Solvents such as acetone and dimethyl sulfoxide (DMSO) have large dipole moments but do not have acidic protons to donate for hydrogen bonding. These are often excellent solvents for a wide range of organic compounds.

Due to the lack of specific quantitative solubility data for this compound in the public domain, we can draw parallels from its structural analog, 3,5-dichloroaniline.

Solubility of the Analogous Compound: 3,5-Dichloroaniline

Data available for 3,5-dichloroaniline provides a valuable benchmark for estimating the solubility behavior of this compound. It is important to note that due to the larger size and greater polarizability of iodine compared to chlorine, some differences in solubility are expected.

Table 2: Reported Solubility of 3,5-Dichloroaniline in Various Solvents

SolventSolubilityTemperature (°C)Source
Water0.6 g/L (759 ppm)26--INVALID-LINK--[2], --INVALID-LINK--[3]
EthanolSolubleNot Specified--INVALID-LINK--[2]
EtherSolubleNot Specified--INVALID-LINK--[2]
Methanol + Water MixturesSolubility increases with increasing temperature and mass fraction of methanol.5-30--INVALID-LINK--[4]
Ethanol + Water MixturesSolubility increases with increasing temperature and mass fraction of ethanol. Solubility is greater than in methanol at the same temperature and mass fraction.5-30--INVALID-LINK--[4]

Based on this data, it is reasonable to hypothesize that this compound will exhibit low solubility in water and higher solubility in polar organic solvents like ethanol and methanol. Its solubility is also expected to be significant in polar aprotic solvents like DMSO and acetone, which are commonly used for dissolving a wide range of organic compounds for screening and synthesis.

Experimental Determination of Solubility

For drug development and process optimization, precise solubility data is crucial. Two common methods for determining solubility in a laboratory setting are the Equilibrium Solubility Method and the Kinetic Solubility Method.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature for a defined period (e.g., 2 hours).

  • Detection: Measure the amount of precipitated compound using a nephelometer (light scattering) or a turbidimeter. Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

Applications in Drug Discovery and Development

The solubility of this compound and its derivatives is a critical parameter in the synthesis of novel compounds. For instance, aniline derivatives are used as precursors for various pharmaceuticals.[5] Poor solubility can hinder reaction kinetics and purification processes. In the context of drug development, understanding the aqueous solubility is vital for predicting oral bioavailability.

Conclusion

References

A Comprehensive Technical Guide to the Storage and Stability of 3,5-Diiodoaniline for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 3,5-diiodoaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental chemistry influencing experimental choices and validation. Our focus is on establishing self-validating systems for handling and stability assessment, ensuring the integrity and reproducibility of your critical work.

Introduction: The Imperative of Chemical Integrity

This compound is a key building block in synthetic organic chemistry, notably in the preparation of complex molecules like phenylacetylene-based dendrimers and other intermediates for pharmaceutical research.[1] The integrity of this starting material is paramount; impurities or degradation products can lead to failed syntheses, misleading biological data, and significant project delays. Understanding the stability profile of this compound is not merely a matter of good laboratory practice but a foundational requirement for robust and reliable scientific outcomes. This guide outlines the principles and protocols necessary to maintain its purity and stability from receipt to use.

Physicochemical Properties and Core Data

A foundational understanding of this compound's properties is essential for its proper handling. The presence of both an amine group and iodine atoms on the benzene ring dictates its reactivity and stability.

PropertyValueSource
Molecular Formula C₆H₅I₂N[2]
Molecular Weight 344.92 g/mol [2]
Appearance Light yellow to yellow solid[3]
CAS Number 35122-96-4[2]
Purity Typically ≥97%[4]
pKa 2.37 (+1) at 25°C[3]

Optimal Storage and Handling Protocols

The recommended storage conditions are derived from the compound's inherent chemical sensitivities. Adherence to these protocols is the first line of defense against degradation.

Core Storage Conditions
  • Temperature: While room temperature storage is acceptable, refrigeration at 2-8°C is recommended for long-term stability.[3] The lower temperature slows the rate of potential oxidative and thermal degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] The aniline moiety is susceptible to oxidation, which is significantly mitigated by removing atmospheric oxygen.

  • Light: Protect from light by using amber vials or storing containers in the dark.[3][4] Halogenated aromatic compounds can be photosensitive, and exposure to light, particularly UV, can catalyze dehalogenation or polymerization reactions.

  • Container: Keep in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.

Chemical Incompatibilities

To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of chemicals:

  • Strong oxidizing agents[5]

  • Acids and Acid Anhydrides[5][6]

  • Acid Chlorides and Chloroformates[5]

The basic nature of the aniline group will lead to vigorous acid-base reactions, while its susceptibility to oxidation makes contact with oxidizing agents particularly hazardous.

Stability Profile and Potential Degradation Pathways

This compound is a stable compound under recommended storage conditions.[5] However, its stability can be compromised by exposure to stress factors such as light, heat, humidity, and reactive chemical environments. Forced degradation studies, which intentionally expose the drug substance to stress, are essential for identifying likely degradation pathways.[7][8]

The primary sites of reactivity on the molecule are the amino group and the carbon-iodine bonds.

  • Oxidation: The amino group is a primary target for oxidation, a common degradation pathway for amines.[9][10] This can lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.[10]

  • Photodegradation: Exposure to light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to dimerization, polymerization, or substitution reactions.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, although this is less common for anilines compared to esters or amides.

  • Dehalogenation: Reductive dehalogenation can occur in the presence of reducing agents or certain catalysts.

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways under various stress conditions.

G cluster_main This compound Stability cluster_products Potential Degradation Products A This compound B Oxidized Species (N-oxides, Nitroso compounds) A->B Oxidation (e.g., H₂O₂) C Polymeric Impurities A->C Photolysis / Radical Rxns (Light, Heat) D Dehalogenated Species (3-Iodoaniline) A->D Reductive Dehalogenation E Hydrolysis Products A->E Extreme pH / Heat G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of this compound (e.g., 1 mg/mL in ACN:H₂O) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (Solid & Solution, 80°C) A->F G Photolytic (Solid & Solution, ICH Q1B) A->G B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C B->D B->E H Sample at Time Points (e.g., 0, 2, 8, 24 hr) C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute to Target Conc. H->I J Analyze via HPLC-UV I->J K Analyze Stressed Samples via LC-MS for Peak ID I->K L Calculate % Degradation J->L N Identify Degradants K->N M Perform Mass Balance L->M N->M

References

Safety, handling, and MSDS for 3,5-diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-Diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.[1] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous execution of safety protocols. This guide provides an in-depth analysis of the chemical and physical properties of this compound, a thorough examination of its associated hazards, and field-proven methodologies for its safe handling, storage, and disposal. By elucidating the causality behind recommended safety measures, this document aims to empower researchers to work confidently and safely with this important chemical intermediate.

Compound Profile and Significance

This compound, with the molecular formula C₆H₅I₂N, is an aromatic amine substituted with two iodine atoms on the benzene ring.[2][3] This substitution pattern imparts unique reactivity, making it a key precursor in cross-coupling reactions and the synthesis of complex, poly-iodinated aromatic structures. Its primary application lies in the synthesis of phenylacetylene-based conjugated dendrimers, which have applications in materials science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35122-96-4[2][3]
Molecular Weight 344.92 g/mol [2][3]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[3]
InChI Key CHLBMXJABUVAJX-UHFFFAOYSA-N[2][3]

Hazard Identification and Risk Assessment: A Mechanistic Approach

The hazards associated with this compound are multifaceted, stemming from its nature as both an aromatic amine and a halogenated organic compound. Understanding the basis of these hazards is critical for implementing effective safety measures.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards.[2]

  • Acute Toxicity (Oral, Dermal, Inhalation): H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled.[2] Aromatic amines can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4] Their systemic toxicity is a significant concern.

  • Skin Irritation: H315 - Causes skin irritation.[2]

  • Serious Eye Irritation: H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[2]

The presence of the "Exclamation Mark" pictogram (GHS07) on supplier labels immediately signals these hazards.[3]

The Causality of Toxicity

The toxicity of aromatic amines is often linked to their metabolic activation in the body, which can lead to the formation of reactive intermediates that damage cellular macromolecules. While specific toxicological data for this compound is not extensively detailed in readily available literature, the broader class of aromatic amines is known for potential carcinogenicity and mutagenicity.[4][5] The high lipid solubility of many aromatic amines facilitates their absorption through the skin.[4]

The two iodine atoms increase the molecular weight and may influence its metabolic pathways and persistence. Halogenated organic compounds can be environmentally persistent and require specific disposal protocols.

The Self-Validating Safety Protocol: From Benchtop to Disposal

A robust safety protocol is a closed-loop system where each step validates the integrity of the next. This section outlines a comprehensive workflow for handling this compound.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are designed to achieve this by isolating the hazard from the researcher.

  • Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to be compatible with the hazards of this compound.

  • Hand Protection: Wear nitrile gloves that are inspected before use. Given that this compound is harmful in contact with skin, proper glove-removal technique is crucial to avoid contaminating your hands.[6]

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A lab coat must be worn and kept fastened. For larger scale work, a chemically resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Safe Handling and Experimental Workflow

Workflow for a Small-Scale Reaction Setup:

cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction Phase cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up Glassware and Reagents prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh react_dissolve Dissolve in Solvent prep_weigh->react_dissolve react_add Add Other Reagents react_dissolve->react_add react_run Run Reaction under Inert Atmosphere react_add->react_run cleanup_quench Quench Reaction react_run->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol for Weighing and Preparing a Solution:

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent) is present and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as detailed in section 3.2.

  • Weighing: Tare the balance with a weigh boat inside. Carefully transfer the solid this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Gently add the weighed solid to the reaction flask.

  • Dissolution: Add the solvent to the flask and swirl gently or use magnetic stirring to dissolve the compound.

  • Cleanup of Weighing Area: Wipe down the balance and surrounding area with a solvent-dampened towel to remove any residual powder. Dispose of the towel and weigh boat in the solid hazardous waste container.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Keep in a tightly sealed container.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

  • Environment: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids and oxidizing agents.[3][7][8]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

  • Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

    • In all cases of exposure, seek immediate medical attention.[7]

Waste Disposal: A Critical Final Step

As a halogenated organic compound, this compound waste must be segregated and disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Halogenated Organic Waste: All solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.[9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled container for solid hazardous waste.[12]

cluster_waste Waste Segregation Logic waste_source Waste Generated (this compound) is_liquid Liquid? waste_source->is_liquid is_solid Solid? waste_source->is_solid liquid_waste Collect in Halogenated Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Contaminated Solid Waste Container is_solid->solid_waste Yes

Caption: Decision diagram for waste segregation.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development is predicated on a deep-seated understanding of its hazards and a disciplined adherence to safety protocols. By treating every step, from preparation to disposal, as part of an integrated and self-validating system, researchers can mitigate risks effectively. This guide serves as a foundational resource, but it is the conscientious application of these principles in the laboratory that ultimately ensures the safety of personnel and the integrity of the research.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Diiodoaniline in Synthesis

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its symmetrically substituted diiodo pattern on the aniline scaffold presents a unique platform for programmed, sequential, or dual carbon-carbon bond formations. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary synthetic chemistry, is an exceptionally powerful tool for the functionalization of such dihaloarenes.[1][2] The strategic application of Suzuki couplings on this compound allows for the construction of complex molecular architectures, including tri- and tetra-substituted aniline derivatives, which are prevalent motifs in biologically active compounds and advanced materials.[3][4]

This guide provides a comprehensive overview of the application of this compound in Suzuki cross-coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this key synthetic intermediate. The protocols detailed herein are grounded in established methodologies and offer a starting point for reaction optimization, catering to both mono- and di-arylation strategies.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle, a well-established pathway, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species.[6]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.[2]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdILn Ar-Pd(II)-I(Ln) Pd0->ArPdILn Oxidative Addition (Ar-I) ArPdAr_Ln Ar-Pd(II)-Ar'(Ln) ArPdILn->ArPdAr_Ln Transmetalation (Ar'-B(OH)2, Base) ArPdAr_Ln->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product ArPdAr_Ln->Product ArI This compound ArI->ArPdILn ArBOH2 Arylboronic Acid ArBOH2->ArPdILn

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in the Coupling of Dihaloarenes

A critical consideration when working with dihaloarenes like this compound is the potential for regioselective or sequential couplings. The two iodine atoms are electronically and sterically equivalent, which can lead to a mixture of mono- and di-substituted products. However, by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to favor the formation of the mono-arylated product. Generally, using a slight excess of the diiodoaniline relative to the boronic acid will favor mono-coupling. Conversely, employing an excess of the boronic acid will drive the reaction towards the di-substituted product.

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki cross-coupling reactions with this compound. It is imperative to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Mono-Arylation of this compound

This protocol is designed to favor the synthesis of 3-aryl-5-iodoaniline derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.2 equivalents), the desired arylboronic acid (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe. A common solvent mixture is toluene, ethanol, and water in a 4:1:1 ratio.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double (Di-)Arylation of this compound

This protocol is optimized for the synthesis of 3,5-diaryl-aniline derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XantPhos, or a G3 precatalyst)

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (2.2-3.0 equivalents), the palladium precatalyst (1-2 mol%), and a suitable phosphine ligand (2-4 mol%).[10]

  • Add a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) (3.0-4.0 equivalents).[10]

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki cross-coupling of haloanilines. These conditions can serve as a starting point for the optimization of reactions with this compound.

ParameterMono-ArylationDi-Arylation
This compound (equiv.) 1.21.0
Arylboronic Acid (equiv.) 1.02.2 - 3.0
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃/XantPhos or G3 Precatalyst
Catalyst Loading (mol%) 1 - 51 - 2
Base K₂CO₃ or Cs₂CO₃K₃PO₄ or NaOtBu
Base (equiv.) 2.0 - 3.03.0 - 4.0
Solvent System Toluene/Ethanol/Water or Dioxane/WaterToluene or Dioxane
Temperature (°C) 80 - 11080 - 120
Reaction Time (h) 2 - 1212 - 24

Experimental Workflow Visualization

Experimental_Workflow start Start prep Reagent & Glassware Preparation (Dry & Inert) start->prep setup Reaction Setup Under Inert Atmosphere prep->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for Suzuki cross-coupling reactions.[9]

Applications in Drug Discovery and Materials Science

The derivatives of this compound synthesized via Suzuki cross-coupling are of significant interest in drug discovery. Substituted anilines are key structural motifs in a wide range of pharmacologically active compounds.[3] For instance, they are found in inhibitors of various enzymes and receptor antagonists.[3] The ability to readily introduce diverse aryl and heteroaryl groups onto the aniline scaffold allows for the rapid generation of compound libraries for high-throughput screening.

In materials science, the resulting biaryl and terphenyl structures can be precursors to conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. The rigid, conjugated systems that can be constructed from this compound are often desirable for their electronic and photophysical properties.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and versatile synthetic tool. By carefully selecting the reaction conditions, researchers can achieve both selective mono-arylation and exhaustive di-arylation, providing access to a wide array of valuable substituted aniline derivatives. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic transformation in both academic and industrial research settings.

References

Application Notes & Protocols: Strategic Mono-Amination of 3,5-diiodoaniline via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Unlike classical methods such as nucleophilic aromatic substitution or the Ullmann condensation, the Buchwald-Hartwig reaction typically proceeds under milder conditions with exceptional functional group tolerance, dramatically expanding the synthetic landscape.[1]

This guide focuses on a particularly challenging yet valuable substrate: 3,5-diiodoaniline. As a dihalogenated aromatic platform, it offers the potential for sequential, site-selective functionalization. The primary challenge lies in controlling the reaction to achieve selective mono-amination, preventing the formation of the undesired di-aminated byproduct. This protocol provides a detailed framework for navigating this challenge, explaining the causal relationships between catalyst system selection and reaction outcome.

The Catalytic Engine: Mechanism and Parameter Causality

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) couple and proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][5][6]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Palladium Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR¹R² Product Amido_Complex->Product Reductive Elimination ArX Ar-X (this compound) ArX->OA_Complex Amine HNR¹R² Amine Amine->Amine_Complex Base Base Base->Amido_Complex BaseH [Base-H]⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Field-Proven Rationale

The success of the reaction is critically dependent on the judicious selection of four key components:

ComponentRole & RationaleRecommended Choices for this compound
Palladium Precatalyst The source of the active Pd(0) catalyst. Common precursors like Pd₂(dba)₃ or Pd(OAc)₂ are reduced in situ. Pre-formed Pd(0) complexes or specialized pre-catalysts can also be used for reproducibility.[7][8]Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligand The most critical parameter for success. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For dihaloarenes, bulky ligands are often key to promoting mono-arylation.[3]Xantphos: A wide bite-angle bidentate ligand, excellent for promoting reductive elimination and often used for selective couplings.[9][10][11] Josiphos-type: Bulky, electron-rich ferrocenyl ligands known for high activity and selectivity in coupling primary amines.[3][12] Buchwald Biaryl Ligands (e.g., XPhos): Highly active, sterically demanding monophosphine ligands that can facilitate challenging couplings.[1][13]
Base Deprotonates the amine nucleophile to form the palladium-amido complex, which is necessary for reductive elimination. The choice of base impacts reaction rate and functional group tolerance.[5][7]NaOtBu (Sodium tert-butoxide): A strong, highly effective base for a wide range of substrates. Incompatible with base-sensitive groups like esters.[7] K₃PO₄ (Potassium Phosphate): A weaker, functional-group-tolerant base. May require higher temperatures or longer reaction times.[5] Cs₂CO₃ (Cesium Carbonate): An excellent weak base providing high functional group tolerance.[5][7]
Solvent Must be anhydrous and deoxygenated to prevent catalyst deactivation. The solvent's polarity and boiling point can influence reaction kinetics and solubility of reagents.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)

Causality Insight: For the selective mono-amination of this compound, the steric bulk of the ligand is a primary control element. A sterically hindered ligand (like Xantphos or a Josiphos variant) can create a crowded environment around the palladium center. After the first amination, this steric hindrance makes the oxidative addition into the second C-I bond significantly more difficult, favoring the mono-substituted product.

Protocol: Selective Mono-amination of this compound with Morpholine

This protocol details a general procedure for the palladium-catalyzed mono-arylation of this compound. Morpholine is used as a representative secondary amine.

Reagent and Parameter Table
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound344.931.01.0345 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)18.3 mg
Xantphos578.680.0480.048 (4.8 mol%)27.8 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5.0 mL

Experimental Workflow

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Procedure

Reaction Setup (under Inert Atmosphere):

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (345 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (27.8 mg, 0.048 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous toluene (5.0 mL).

  • Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

Reaction and Monitoring:

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.

  • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification:

  • Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to isolate the desired mono-aminated product, 4-(3,5-diiodophenyl)morpholine.

Alternative Approaches: Copper-Catalyzed Amination

While palladium catalysis is the dominant method, copper-catalyzed C-N coupling (Ullmann-type reactions) presents a viable, cost-effective alternative.[4] Modern protocols often use ligands to enable milder conditions than the harsh temperatures historically required.[14][15][16][17] This approach can be particularly useful for large-scale synthesis where palladium cost is a factor.[18]

Safety and Handling

  • Palladium Catalysts & Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They are toxic upon inhalation or skin contact. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle it quickly in an inert atmosphere glovebox or under a stream of inert gas.

  • Solvents: Anhydrous solvents like toluene and dioxane are flammable and toxic. Avoid inhalation and contact. Ensure all heating is done with appropriate apparatus (e.g., oil bath with a temperature controller) and behind a safety shield.

References

Synthesis of Phenylacetylene-Based Dendrimers Using 3,5-Diiodoaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of phenylacetylene-based dendrimers, a class of highly branched, monodisperse macromolecules with significant potential in materials science and drug delivery.[1][2][3] A key focus is placed on the strategic use of 3,5-diiodoaniline as a versatile building block. This application note will delve into the rationale behind synthetic strategies, provide step-by-step protocols for the convergent synthesis of a model dendrimer, and outline essential characterization techniques. The Sonogashira coupling reaction, a cornerstone of this methodology, will be discussed in detail.[4][5]

Introduction: The Significance of Phenylacetylene Dendrimers

Dendrimers are nano-sized, radially symmetric molecules with a well-defined, homogeneous, and monodisperse structure.[6] Their unique architecture consists of a central core, branching units, and a high density of terminal functional groups.[7] This precise molecular engineering offers distinct advantages over traditional linear polymers, including predictable molecular weight, tailored surface functionality, and internal cavities capable of encapsulating guest molecules.[7][8]

Phenylacetylene dendrimers, specifically, are a class of conjugated dendrimers that have garnered significant interest due to their rigid structures, photophysical properties, and potential applications in areas such as light-harvesting, molecular electronics, and as scaffolds for drug delivery.[9][10] The rigid phenylacetylene backbone imparts a defined shape and size, which is crucial for applications requiring precise molecular recognition and controlled release of therapeutic agents.

The choice of building blocks is paramount in dendrimer synthesis. This compound is a particularly valuable monomer due to its two reactive iodide groups, which are amenable to palladium-catalyzed cross-coupling reactions, and a nucleophilic amine group that can be functionalized or serve as a point of attachment to a core molecule. This trifunctional nature allows for the construction of complex, multi-generational dendritic structures.

Synthetic Strategies: Convergent vs. Divergent Approaches

The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent.[6][11][12]

  • Divergent Synthesis: This method begins from a multifunctional core molecule and grows outwards by the sequential addition of monomer layers or "generations."[6][13] While this approach can produce large quantities of dendrimers, it often suffers from challenges related to purification and the accumulation of structural defects in higher generations.[12]

  • Convergent Synthesis: In contrast, the convergent approach starts from the periphery of the dendrimer and builds inwards, synthesizing dendritic wedges (dendrons) that are then attached to a central core in the final step.[6][14] This method offers superior control over the molecular structure and purity of the final product, as the smaller dendrons can be more easily purified at each stage.[13][14]

For the synthesis of well-defined phenylacetylene dendrimers, the convergent approach is generally preferred to minimize structural imperfections that can significantly impact their photophysical and biological properties.

The Power of the Sonogashira Coupling Reaction

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[15] It is a cornerstone of phenylacetylene dendrimer synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5][16]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Section: Convergent Synthesis of a G1 Phenylacetylene Dendrimer

This section outlines a detailed protocol for the synthesis of a first-generation (G1) phenylacetylene dendrimer using this compound and other key reagents.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich98%
PhenylacetyleneSigma-Aldrich98%
TrimethylsilylacetyleneSigma-Aldrich98%
1,3,5-TriethynylbenzeneTCI Chemicals>95%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Copper(I) iodideSigma-Aldrich99.5%
TriethylamineSigma-Aldrich≥99.5%
TolueneSigma-AldrichAnhydrous, 99.8%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
MethanolFisher ScientificACS Grade
Potassium carbonateSigma-Aldrich≥99%

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and organohalides are toxic and should be handled with care.

Synthesis of the G0 Dendron: 3,5-bis(phenylethynyl)aniline

This initial step involves the coupling of two phenylacetylene units to the this compound core.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene and triethylamine (5:1 v/v) to the flask.

  • To this stirred suspension, add phenylacetylene (2.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with dichloromethane (DCM).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the G0 dendron as a solid.

Synthesis of the G1 Dendron Precursor

This step involves the coupling of the G0 dendron with a protected alkyne to prepare for the next generation of growth.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add the G0 dendron (1.0 eq), 3,5-diiodophenyl trimethylsilylacetylene (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene and triethylamine (5:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 48 hours. Monitor by TLC.

  • Follow the workup and purification procedure described in section 4.2.

Deprotection of the G1 Dendron

The trimethylsilyl (TMS) protecting group is removed to reveal the terminal alkyne.

Protocol:

  • Dissolve the purified G1 dendron precursor in a mixture of THF and methanol (2:1 v/v).

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected G1 dendron.

Final Assembly: Synthesis of the G1 Dendrimer

The deprotected G1 dendrons are coupled to a trifunctional core.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add 1,3,5-triethynylbenzene (1.0 eq), the deprotected G1 dendron (3.3 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and copper(I) iodide (0.2 eq).

  • Add anhydrous THF and triethylamine (4:1 v/v).

  • Stir the reaction mixture at 60 °C for 72 hours.

  • Follow the workup procedure as described previously.

  • Purify the final G1 dendrimer by column chromatography on silica gel, followed by size-exclusion chromatography (SEC) if necessary, to obtain the pure product.

Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and monodispersity of the synthesized dendrimers.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and purity assessment.Characteristic peaks for aromatic and acetylenic protons and carbons. Integration of ¹H NMR signals should correspond to the expected proton ratios.
Mass Spectrometry (MALDI-TOF or ESI) Determination of molecular weight and confirmation of monodispersity.A single, sharp peak corresponding to the calculated molecular weight of the dendrimer.
Size-Exclusion Chromatography (SEC) Assessment of molecular weight distribution and purity.A narrow, symmetrical peak indicating a low polydispersity index (PDI) close to 1.0.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic stretching frequencies for C≡C (alkyne) and C-H bonds.
UV-Visible and Fluorescence Spectroscopy Evaluation of photophysical properties.Absorption and emission spectra characteristic of the conjugated phenylacetylene system.

Various scattering techniques, such as small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS), can also be employed to investigate the size, shape, and solution behavior of the dendrimers.[17]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the convergent synthesis of the G1 phenylacetylene dendrimer.

G0_Dendron_Synthesis This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling G0 Dendron G0 Dendron Sonogashira Coupling->G0 Dendron

Caption: Synthesis of the G0 Dendron.

G1_Dendrimer_Assembly cluster_dendron G1 Dendron Synthesis cluster_core Core G0_Dendron G0 Dendron Coupling_Deprotection Coupling & Deprotection G0_Dendron->Coupling_Deprotection G1_Dendron G1 Dendron Coupling_Deprotection->G1_Dendron Final_Coupling Sonogashira Coupling G1_Dendron->Final_Coupling Core 1,3,5-Triethynylbenzene Core->Final_Coupling G1_Dendrimer G1 Dendrimer Final_Coupling->G1_Dendrimer

Caption: Final assembly of the G1 Dendrimer.

Applications and Future Perspectives

The precise control over size, shape, and surface functionality afforded by this synthetic approach makes these phenylacetylene dendrimers highly attractive for a range of applications.

  • Drug Delivery: The internal cavities of the dendrimers can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[1][18] The surface can be functionalized with targeting ligands for site-specific drug delivery, potentially reducing off-target side effects.[1]

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA and RNA) and act as non-viral vectors for gene therapy.[3]

  • Materials Science: The rigid, conjugated nature of phenylacetylene dendrimers makes them promising candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic devices.[3]

Future research will likely focus on the synthesis of higher-generation dendrimers with more complex architectures and the exploration of their biological activities and material properties. The development of more efficient and sustainable synthetic methods will also be a key area of investigation.

References

Protocol for N-functionalization of 3,5-diiodoaniline: A Guide to Synthetic Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

This technical guide provides detailed application notes and robust protocols for the N-functionalization of 3,5-diiodoaniline, a critical building block in medicinal chemistry and materials science. The strategic presence of two iodine atoms offers versatile handles for subsequent diversification, making the targeted N-functionalization a key initial step in the synthesis of complex molecules. This document focuses on the two most powerful and widely adopted catalytic methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg N-arylation. Additionally, protocols for N-alkylation via direct substitution and reductive amination are presented. Each section provides a detailed mechanistic overview, explaining the causality behind experimental choices, step-by-step protocols, and troubleshooting insights to empower researchers to achieve high efficiency and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a valuable and versatile starting material in modern organic synthesis. Its utility stems from the presence of three distinct reactive sites: the nucleophilic amino group and two electrophilic iodo-substituted carbons on the aromatic ring. This arrangement allows for a modular synthetic approach where the nitrogen is first functionalized, followed by sequential, site-selective cross-coupling reactions at the C-I positions. The N-functionalized derivatives of this compound are precursors to a vast array of compounds, including pharmacologically active agents, organic light-emitting diode (OLED) materials, and molecular probes.

Mastering the initial N-functionalization step is therefore paramount. This guide provides experimentally validated protocols for the most effective transformations, focusing on methods that offer broad substrate scope, functional group tolerance, and high yields. We will delve into the mechanistic underpinnings of each reaction to provide a rational basis for procedural steps and optimization strategies.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its exceptional reliability and broad scope.[1] The reaction employs a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an amine with an aryl halide.[2] For a substrate like this compound, this method is highly effective for introducing a wide range of aryl and heteroaryl substituents.

Principle and Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[3] The key to the reaction's success lies in the use of bulky, electron-rich biarylphosphine ligands (often called "Buchwald Ligands"), which accelerate the rate-limiting reductive elimination step and stabilize the catalytically active species.[4][5]

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of a second reactant molecule (the aryl halide coupling partner) to form a Pd(II) complex.[6]

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[1]

  • Reductive Elimination: The N-aryl bond is formed as the desired product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[6]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(I)L Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex Ar-Pd(II)(NHR')L Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ R'NH2, -Base-H⁺I⁻) amido_complex:s->pd0:w Reductive Elimination product_out Ar-NHR' (Product) amido_complex:e->product_out

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N-phenyl-3,5-diiodoaniline

This protocol describes a general procedure for the coupling of this compound with iodobenzene. The choice of ligand and base is critical and may require optimization for different aryl halides.

Materials and Reagents:

  • This compound (1.0 mmol, 344.9 mg)

  • Iodobenzene (1.1 mmol, 123 µL, 224.4 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 22.9 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.1 mmol, 445.8 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the iodobenzene.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the starting aniline is a good indicator of completion.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-3,5-diiodoaniline.

Table of Reaction Parameters
ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for high catalytic activity, especially with less reactive aryl chlorides.[4][5]
Base K₃PO₄, Cs₂CO₃, NaOtBuMust be strong enough to deprotonate the amine but generally non-nucleophilic. K₃PO₄ offers good functional group tolerance.[3]
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic solvents are required. Toluene is a common choice due to its high boiling point and ability to dissolve reagents.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Experimental Workflow Diagram

Ullmann-Goldberg Catalytic Cycle cluster_ullmann Ullmann-Goldberg Catalytic Cycle cu1 L-Cu(I)-X Active Catalyst cu_amide L-Cu(I)-NHR' Copper Amide cu1->cu_amide Amine Binding (+ R'NH2, Base) cu3_complex L-Cu(III)(Ar)(NHR')X Cu(III) Intermediate cu_amide->cu3_complex Oxidative Addition (+ Ar-X) cu3_complex:s->cu1:w Reductive Elimination product_out Ar-NHR' (Product) cu3_complex:e->product_out

References

The Strategic Utility of 3,5-Diiodoaniline in the Genesis of Complex Heterocyclic Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel molecular architectures. Among the vast arsenal of building blocks, 3,5-diiodoaniline emerges as a particularly versatile and potent precursor for the construction of a diverse array of heterocyclic compounds. Its symmetrically disposed iodo groups offer two reactive handles for sequential or double cross-coupling reactions, enabling the creation of complex, often polycyclic, systems with a high degree of control. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound, complete with detailed protocols, mechanistic insights, and practical considerations for laboratory application.

Introduction: The Synthetic Power of a Doubly Activated Precursor

The value of this compound lies in the reactivity of its carbon-iodine bonds, which are amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions. The presence of two such bonds on a single aromatic ring opens up possibilities for the construction of C-C, C-N, and C-O bonds, which are the cornerstones of heterocyclic synthesis. The meta-disposition of the iodo groups influences the regioselectivity of subsequent cyclization reactions, often leading to unique and desirable substitution patterns in the final products. This guide will delve into the practical applications of key synthetic methodologies, including the Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann condensation, to forge intricate heterocyclic frameworks from this humble yet powerful starting material.

I. Palladium-Catalyzed Pathways: A Gateway to Fused Aromatic Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1] When applied to this compound, these reactions provide a robust platform for the synthesis of a multitude of nitrogen-containing heterocycles.

A. The Sonogashira Coupling: Building Blocks for Indoles and Carbazoles

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a highly efficient method for the formation of carbon-carbon bonds.[2] With this compound, this reaction can be employed in a stepwise or double-coupling fashion to introduce one or two alkynyl moieties, which serve as precursors for subsequent cyclization.

A sequential Sonogashira coupling followed by an intramolecular cyclization provides a versatile route to substituted indoles. The first Sonogashira coupling can be performed selectively at one of the iodo positions, followed by N-alkylation or N-arylation of the aniline, and a second Sonogashira coupling. The resulting di-alkynyl aniline derivative can then undergo intramolecular cyclization to furnish the indole scaffold.

Protocol 1: Synthesis of a 3,5-Dialkynyl-N-alkylaniline Intermediate

This protocol describes the double Sonogashira coupling of this compound with a terminal alkyne, followed by N-alkylation.

Reagent MW Amount Mmol Equivalents
This compound344.921.72 g5.01.0
Phenylacetylene102.131.23 g (1.35 mL)12.02.4
PdCl₂(PPh₃)₂701.90140 mg0.20.04
Copper(I) iodide (CuI)190.4538 mg0.20.04
Triethylamine (Et₃N)101.1920 mL--
Iodomethane141.940.85 g (0.37 mL)6.01.2
Sodium hydride (60% in oil)24.00240 mg6.01.2
Tetrahydrofuran (THF), anhydrous-30 mL--

Step-by-Step Methodology:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.72 g, 5.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).

  • Add triethylamine (20 mL) and phenylacetylene (1.23 g, 12.0 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude 3,5-bis(phenylethynyl)aniline can be purified by column chromatography or used directly in the next step.

  • To a separate flask containing a suspension of sodium hydride (240 mg, 6.0 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the crude 3,5-bis(phenylethynyl)aniline in THF (20 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add iodomethane (0.85 g, 6.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-3,5-bis(phenylethynyl)aniline.

Sonogashira_Workflow

B. The Buchwald-Hartwig Amination: Constructing N-Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Starting with this compound, this reaction can be utilized to synthesize carbazoles and other N-fused heterocycles through sequential or double amination followed by intramolecular cyclization.

A sequential Buchwald-Hartwig amination strategy can be employed to construct N-arylcarbazoles. The first amination introduces an aryl group, and the second amination with a suitably substituted aniline, followed by an intramolecular C-H activation/cyclization, leads to the carbazole core.[5]

Protocol 2: Sequential Buchwald-Hartwig Amination for Carbazole Synthesis

This protocol outlines the synthesis of an N,N'-diaryl-3,5-diaminoiodobenzene intermediate.

Reagent MW Amount Mmol Equivalents
This compound344.921.72 g5.01.0
Aniline93.130.51 g (0.5 mL)5.51.1
2-Bromoaniline172.031.03 g6.01.2
Pd₂(dba)₃915.7292 mg0.10.02
XPhos476.67191 mg0.40.08
Sodium tert-butoxide96.101.63 g17.03.4
Toluene, anhydrous-50 mL--

Step-by-Step Methodology:

  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.72 g, 5.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).

  • Add anhydrous toluene (20 mL), followed by aniline (0.51 g, 5.5 mmol) and sodium tert-butoxide (0.53 g, 5.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, add 2-bromoaniline (1.03 g, 6.0 mmol) and additional sodium tert-butoxide (1.1 g, 11.5 mmol).

  • Degas the mixture and backfill with argon. Heat at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N,N'-diaryl-3,5-diaminoiodobenzene intermediate, which can then be subjected to intramolecular cyclization conditions (e.g., using a stronger palladium catalyst and base) to form the carbazole.

Buchwald_Hartwig_Mechanism

II. Copper-Catalyzed Ullmann Condensation: A Classic Approach to Phenothiazines and Phenoxazines

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of C-N, C-O, and C-S bonds.[6] This reaction is particularly useful for the synthesis of phenothiazines and phenoxazines from this compound.

Application Note 3: Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazines can be achieved through a double Ullmann condensation of this compound with a suitable 2-aminothiophenol derivative. The reaction proceeds via the formation of two C-S bonds, followed by an intramolecular cyclization.

Protocol 3: Double Ullmann Condensation for Phenothiazine Synthesis

This protocol details the synthesis of a dibenzo[c,h]phenothiazine derivative.

Reagent MW Amount Mmol Equivalents
This compound344.921.72 g5.01.0
2-Aminothiophenol125.191.38 g (1.25 mL)11.02.2
Copper(I) iodide (CuI)190.45190 mg1.00.2
Potassium carbonate (K₂CO₃)138.212.07 g15.03.0
N,N-Dimethylformamide (DMF), anhydrous-30 mL--

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.72 g, 5.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), CuI (190 mg, 1.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add anhydrous DMF (30 mL) and degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 140 °C for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenothiazine derivative.

III. Expanding the Heterocyclic Landscape: Benzimidazoles and Beyond

The synthetic utility of this compound extends beyond the aforementioned examples. Through functional group transformations of the aniline moiety and subsequent cyclization strategies, a wider range of heterocyclic systems can be accessed.

Application Note 4: Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles, important scaffolds in medicinal chemistry, can be synthesized from this compound.[7][8] This typically involves the initial formation of a 1,2-diaminobenzene derivative from this compound, followed by condensation with an aldehyde or carboxylic acid.

Benzimidazole_Synthesis_Workflow

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its dual reactive sites, coupled with the versatility of modern cross-coupling methodologies, provide a clear and efficient path to a wide range of complex heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their quest for novel molecules with significant applications in drug discovery and materials science. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, the synthesis of intricate and functionally diverse heterocyclic architectures from this compound is not only achievable but also a highly rewarding endeavor.

References

Application of 3,5-Diiodoaniline in Materials Science Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3,5-diiodoaniline in materials science. This document moves beyond a simple recitation of facts to offer in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the use of this versatile chemical building block. Our focus is on empowering researchers to leverage the unique properties of this compound for the development of novel and functional materials.

Introduction: The Strategic Importance of this compound in Advanced Materials Synthesis

This compound is a halogenated aromatic amine that offers a unique combination of reactive sites, making it a highly valuable monomer and precursor in the synthesis of advanced materials.[1][2] Its strategic importance stems from two key structural features: the reactive amine group and the two iodine atoms positioned at the meta positions of the benzene ring.

The amine functionality allows for a range of chemical transformations, including diazotization, amidation, and polymerization, enabling its incorporation into various polymer backbones.[3][4][5] The iodine substituents, on the other hand, are excellent leaving groups in cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. This dual reactivity opens up avenues for the creation of complex, multi-dimensional architectures with tailored electronic, optical, and catalytic properties. Furthermore, the presence of heavy iodine atoms can impart useful properties to the final material, such as increased thermal stability and modified photophysical characteristics.

This guide will explore the application of this compound in the synthesis of two key classes of materials: functional polymers and porous organic frameworks. For each application, we will provide a detailed experimental protocol, explain the underlying scientific principles, and discuss the potential impact on materials science research.

Application I: Synthesis of Cross-Linked Polyaniline Derivatives for Enhanced Electronic Properties

Polyaniline is a well-known conducting polymer with applications in sensors, antistatic coatings, and electronic devices.[3][4] However, its processability and stability can be limited. The incorporation of this compound as a co-monomer in aniline polymerization offers a strategic approach to overcome these limitations. The iodine atoms provide sites for post-polymerization cross-linking, leading to materials with enhanced thermal stability and solvent resistance.

Scientific Rationale

The oxidative polymerization of aniline proceeds via the formation of radical cations. When this compound is included as a co-monomer, it is incorporated into the growing polymer chain. The resulting copolymer possesses pendant iodo groups. These groups can then be utilized in a post-polymerization step, for instance, through a Heck or Sonogashira coupling reaction with a suitable cross-linking agent. This creates a robust, three-dimensional network structure, which can improve the material's mechanical properties and environmental stability. Furthermore, the introduction of different cross-linking moieties allows for the fine-tuning of the polymer's electronic properties.

Experimental Workflow: Synthesis and Cross-Linking

The following diagram illustrates the general workflow for the synthesis of a cross-linked polyaniline derivative using this compound.

G cluster_0 Step 1: Co-polymerization cluster_1 Step 2: Post-Polymerization Cross-Linking A Aniline & this compound Monomers B Oxidative Polymerization (e.g., with Ammonium Persulfate) A->B C Poly(aniline-co-3,5-diiodoaniline) B->C D Poly(aniline-co-3,5-diiodoaniline) F Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction) D->F E Cross-linking Agent (e.g., Divinylbenzene) E->F G Cross-Linked Polyaniline Derivative F->G G cluster_0 Reactants cluster_1 Reaction Conditions A This compound F Sonogashira Cross-Coupling Polymerization A->F B Multifunctional Alkyne Linker (e.g., 1,3,5-Triethynylbenzene) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Copper(I) Iodide (Co-catalyst) D->F E Solvent & Base (e.g., DMF/Triethylamine) E->F G Porous Organic Polymer (POP) F->G

References

Application Notes and Protocols for the Iodination of Anilines to Produce Diiodoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diiodoanilines in Modern Chemistry

Diiodoanilines are a pivotal class of aromatic compounds, serving as versatile intermediates in the synthesis of a wide array of complex organic molecules. Their significance in the realms of pharmaceutical development, agrochemicals, and materials science cannot be overstated. The presence of two iodine atoms on the aniline scaffold imparts unique reactivity, allowing for a diverse range of subsequent chemical transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatics excellent substrates for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity enables the facile construction of intricate molecular architectures that are often inaccessible through other synthetic routes.

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the experimental setups for the synthesis of diiodoanilines. We will delve into the underlying principles of electrophilic aromatic substitution, dissect various synthetic methodologies, and offer detailed, field-proven protocols for the preparation of 2,4-diiodoaniline, 2,6-diiodoaniline, and 3,5-diiodoaniline.

Core Principles: Understanding the Electrophilic Iodination of Anilines

The synthesis of diiodoanilines from aniline is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) of aniline is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the benzene ring through resonance. This increased nucleophilicity is most pronounced at the ortho and para positions, thus directing the incoming electrophile to these sites.

The direct iodination of aniline with molecular iodine (I₂) is a slow process due to the low electrophilicity of iodine. Therefore, a more potent electrophilic iodine species, often denoted as I⁺, must be generated in situ. This is typically achieved by using an iodinating agent in the presence of an oxidizing agent or an acid catalyst. The reaction proceeds in a stepwise manner, with the initial formation of monoiodoaniline, which, being still activated, undergoes a second iodination to yield the diiodoaniline product.[1] By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to selectively synthesize the desired diiodo-substituted isomer.

Methodologies for the Synthesis of Diiodoanilines: A Comparative Overview

Several methods have been developed for the diiodination of anilines, each with its own advantages and limitations. The choice of method often depends on the desired regioisomer, the scale of the reaction, and the available starting materials and reagents.

Method Iodinating Agent Key Features Typical Yields Primary Isomers Formed
Method A: Potassium Dichloroiodate Potassium Dichloroiodate (KICl₂)Chemoselective, proceeds in acidic medium, good for 2,4- and 2,4,6- substitution.[2][3]High2,4-Diiodoaniline, 2,4,6-Triiodoaniline
Method B: Iodine Monochloride Iodine Monochloride (ICl)Highly reactive, effective for deactivated anilines, requires careful handling.56-86% for 2,6-diiodo-4-nitroaniline[4]2,6-Diiodo (with para-blocking group)
Method C: Molecular Iodine with a Base Iodine (I₂) and Sodium BicarbonateMilder conditions, suitable for mono-iodination, can be extended to di-iodination with excess iodine.[5]75-84% for p-iodoaniline[5]2,4-Diiodoaniline

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of 2,4-diiodoaniline, 2,6-diiodoaniline, and a multi-step synthesis for this compound.

Protocol 1: Synthesis of 2,4-Diiodoaniline using Potassium Dichloroiodate

This method offers a chemoselective route to 2,4-diiodoaniline by controlling the stoichiometry of the reagents in an acidic medium.[2][3]

Reaction Scheme:

aniline Aniline diiodoaniline 2,4-Diiodoaniline aniline->diiodoaniline Electrophilic Aromatic Substitution kicl2 2 KICl₂ (in dilute HCl) kicl2->diiodoaniline

A schematic of the synthesis of 2,4-diiodoaniline.

Materials:

  • Aniline

  • Potassium Dichloroiodate (KICl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Iodinating Agent: In a well-ventilated fume hood, prepare a solution of potassium dichloroiodate by dissolving the appropriate amount in dilute hydrochloric acid. For the synthesis of 2,4-diiodoaniline, a molar ratio of approximately 2.2 equivalents of KICl₂ to 1 equivalent of aniline is recommended.

  • Reaction Setup: Place the aniline in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Iodinating Agent: Slowly add the freshly prepared potassium dichloroiodate solution to the stirred aniline solution dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can yield the pure 2,4-diiodoaniline.[6][7][8][9][10][11]

Expected Yield: 70-80%

Characterization (¹H and ¹³C NMR): The purified product should be characterized by NMR spectroscopy to confirm its structure.

Protocol 2: Synthesis of 2,6-Diiodoaniline (via a Substituted Precursor)

A direct synthesis of 2,6-diiodoaniline from aniline is challenging due to the strong para-directing effect of the amino group. A common strategy involves using a para-substituted aniline, performing the di-iodination at the ortho positions, and then removing the para-substituent if necessary. The following protocol is adapted from the synthesis of 2,6-diiodo-p-nitroaniline.[4]

Reaction Workflow:

cluster_0 Synthesis of 2,6-Diiodo-p-nitroaniline cluster_1 Reduction to 2,6-Diiodoaniline p_nitroaniline p-Nitroaniline icl Iodine Monochloride in Glacial Acetic Acid reaction Heating icl->reaction diiodo_nitroaniline 2,6-Diiodo-p-nitroaniline reaction->diiodo_nitroaniline reduction Reduction (e.g., Sn/HCl) diiodo_nitroaniline->reduction diiodoaniline 2,6-Diiodoaniline reduction->diiodoaniline

A two-step approach for synthesizing 2,6-diiodoaniline.

Materials:

  • p-Nitroaniline

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether

Procedure:

Step 1: Synthesis of 2,6-Diiodo-p-nitroaniline [4]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-nitroaniline in boiling glacial acetic acid.

  • Addition of ICl: Remove the heat source and slowly add a solution of iodine monochloride (2 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. The reaction is exothermic.

  • Heating: After the addition is complete, heat the mixture on a boiling water bath for two hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will solidify. Collect the solid by vacuum filtration and wash with cold glacial acetic acid.

  • Washing: Wash the crystals with cold glacial acetic acid and then with ether to remove residual acetic acid.

  • Drying: Air-dry the product to a constant weight. The yield of 2,6-diiodo-p-nitroaniline is typically in the range of 56-64%, which can be increased to 86% with some modifications.[4]

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend the 2,6-diiodo-p-nitroaniline in concentrated hydrochloric acid.

  • Reduction: Add tin metal portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath.

  • Heating: After the initial reaction subsides, heat the mixture on a steam bath for 1-2 hours to ensure complete reduction.

  • Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the resulting mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude 2,6-diiodoaniline can be purified by column chromatography or recrystallization.

Protocol 3: Multi-step Synthesis of this compound

The synthesis of this compound is less straightforward due to the ortho- and para-directing nature of the amino group. A multi-step synthesis is typically required. One possible route involves the dinitration of benzene, followed by partial reduction, di-iodination, and final reduction. A more direct, but still multi-step, approach starts from 3,5-dinitroaniline.

Reaction Pathway:

start 3,5-Dinitroaniline step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sandmeyer Reaction (KI) step1->step2 intermediate 1,3-Diiodo-5-nitrobenzene step2->intermediate step3 Reduction (e.g., SnCl₂/HCl) intermediate->step3 final This compound step3->final

A synthetic route to this compound.

Materials:

  • 3,5-Dinitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Stannous Chloride (SnCl₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Diazotization: Dissolve 3,5-dinitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of 1,3-diiodo-5-nitrobenzene will form.

  • Isolation of Intermediate: Filter the precipitate, wash with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol.

  • Reduction: Suspend the purified 1,3-diiodo-5-nitrobenzene in a mixture of ethanol and concentrated hydrochloric acid. Add a solution of stannous chloride in concentrated hydrochloric acid and heat the mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly basic with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent. The crude this compound can be purified by column chromatography or recrystallization.

Purification and Characterization

Purification:

  • Column Chromatography: This is a highly effective method for separating diiodoaniline isomers from mono- and tri-iodinated byproducts, as well as other impurities.[6][12][13][14][15] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the components based on their polarity.

  • Recrystallization: This is a common technique for purifying solid organic compounds.[7][8][9][10][11] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallizing iodoanilines include ethanol, methanol, and mixtures of hexane and ethyl acetate.

Characterization:

The identity and purity of the synthesized diiodoanilines should be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the diiodoaniline isomers. The chemical shifts and coupling patterns will be unique for each isomer.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of two iodine atoms through the characteristic isotopic pattern.

Spectroscopic Data for Diiodoanilines:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,4-Diiodoaniline 6.62 (dd, 1H), 7.26 (d, 1H), 7.69 (d, 1H), 4.40 (s, 2H, NH₂)84.1, 91.2, 122.3, 137.9, 140.2, 146.1
2,6-Diiodoaniline 6.45 (t, 1H), 7.55 (d, 2H), 4.90 (s, 2H, NH₂)86.2, 118.9, 139.8, 147.5
This compound 6.85 (t, 1H), 7.20 (d, 2H), 3.90 (s, 2H, NH₂)95.0, 123.8, 130.8, 147.8

(Note: Predicted and literature values may vary depending on the solvent and instrument.)[16][17][18][19][20][21][22][23][24][25][26]

Safety and Handling

  • Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Iodine monochloride is a corrosive and lachrymatory substance. It should be handled with extreme care in a fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

  • Organic solvents are flammable and should be used away from ignition sources.

Conclusion

The synthesis of diiodoanilines is a fundamental process in organic chemistry with significant applications in various fields. The choice of the synthetic method depends on the desired isomer and the specific requirements of the research. The protocols provided in this guide offer reliable and reproducible methods for the preparation of 2,4-, 2,6-, and 3,5-diiodoanilines. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedures, researchers can confidently synthesize these valuable building blocks for their ongoing scientific endeavors.

References

Application Notes and Protocols: The Strategic Use of 3,5-Diiodoaniline in the Synthesis of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of high-purity, high-specific-activity radiolabeled compounds is fundamental to advancing biomedical research, particularly in the realms of diagnostic imaging and targeted radiotherapy.[1] Aryl iodides are critical precursors for introducing radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into bioactive molecules for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) applications.[1][2] This guide provides an in-depth technical overview of the utility of 3,5-diiodoaniline as a versatile starting material for the synthesis of such radiopharmaceuticals. We will explore two primary synthetic strategies: a modern, two-step approach involving iridium-catalyzed borylation followed by copper-mediated radioiodination, and the classic Sandmeyer reaction. This document explains the causal chemistry behind these protocols, offers detailed, step-by-step methodologies, and presents a framework for ensuring the scientific integrity of the final radiolabeled product.

Introduction: The Role of this compound in Radiopharmaceutical Design

The development of novel radiotracers for PET and SPECT imaging is a cornerstone of modern medicine, enabling non-invasive visualization of physiological and pathological processes at the molecular level.[3][4][5] The choice of precursor is a critical decision in radiosynthesis, dictating the feasibility, efficiency, and purity of the final radiopharmaceutical.[6]

This compound presents itself as a strategically valuable precursor for several key reasons:

  • Orthogonal Reactivity: The molecule possesses two distinct points of functionality: an amino group and two iodine atoms. The amino group can be selectively transformed into a diazonium salt for a Sandmeyer reaction or converted into other functional groups, leaving the stable iodo-substituents untouched for later-stage modifications or as part of the final molecular scaffold.

  • Scaffold Rigidity and Lipophilicity: The two iodine atoms provide steric bulk and increase the lipophilicity of the phenyl ring, which can be advantageous in designing ligands that target specific biological receptors, such as those in the central nervous system.

  • Versatility in Precursor Synthesis: The amino group provides a handle for conversion into more advanced precursors suitable for modern radiolabeling techniques. Specifically, it can be leveraged to direct C-H borylation or be replaced entirely to generate arylboronic esters, which are exceptionally stable and efficient precursors for copper-mediated radioiodination.[7][8]

This guide will focus on providing the technical rationale and actionable protocols for leveraging these advantages in a research and drug development setting.

Synthetic Strategies & Mechanistic Insights

Two primary pathways from this compound to a radiolabeled aryl iodide are presented. The choice between them often depends on the desired complexity of the final molecule, tolerance of functional groups, and the need for mild reaction conditions.

Strategy A: Modern Two-Step Approach via a Boronic Ester Intermediate

This state-of-the-art approach is favored for its mild conditions, high functional group tolerance, and the stability of the key boronic ester intermediate. It involves two distinct phases: the conversion of the aniline to a boronic ester and the subsequent radioiodination.

Workflow Diagram: Borylation and Radioiodination

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radioiodination A This compound B Iridium-Catalyzed C-H Borylation [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ A->B C-H Activation C 3,5-Diiodo-2-aminophenylboronic acid pinacol ester B->C Formation of stable precursor E Copper-Mediated Radioiodination Cu(OTf)₂(py)₄ C->E Iododeboronation D [¹²⁵I]NaI D->E F Radiolabeled Product [¹²⁵I]-Aryl Iodide E->F Purification (HPLC) G A This compound B Diazonium Salt [Ar-N₂]⁺ A->B Diazotization C Radiolabeled Product B->C Iodide Displacement (Loss of N₂) NaNO2 NaNO₂, H₂SO₄ (0-5 °C) KI [¹²⁵I]KI

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5-diiodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important chemical intermediate. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Section 1: Understanding the Challenges in Purifying this compound

Crude this compound, often synthesized through multi-step reactions, can contain a variety of impurities that may interfere with subsequent synthetic transformations. A thorough understanding of these potential impurities is the first step toward devising an effective purification strategy.

Frequently Asked Questions (FAQs) - Common Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities in halogenated anilines include:

  • Regioisomers: Depending on the iodination method, other isomers such as 2,4-diiodoaniline or 2,6-diiodoaniline may be formed. Direct iodination of aniline, for instance, typically yields a mixture of ortho- and para-substituted products, with meta-substitution being less common[1].

  • Incompletely Reacted Starting Materials: Residual starting materials from the synthesis, such as 3,5-dinitroaniline if the synthesis proceeds via reduction and diazotization, can be present.

  • Oxidation Byproducts: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as dark oils or solids. These byproducts can be complex polymeric materials.

  • Hydrolysis Products: If the synthesis involves a diazonium salt intermediate, premature hydrolysis can lead to the corresponding phenol (3,5-diiodophenol).

Q2: My crude this compound is a dark, oily solid. What causes the color and how can I remove it?

A2: The dark color is almost certainly due to oxidation byproducts. These are common in aniline derivatives and can be effectively removed. A standard and highly effective method is to use activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, and upon hot filtration, a much lighter-colored solution is obtained, which upon cooling should yield purer, less colored crystals.

Section 2: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Q1: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A1: If a single solvent proves elusive, a two-solvent system is an excellent alternative. In this method, you dissolve the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. Common miscible solvent pairs to consider are ethanol/water, methanol/water, or dichloromethane/hexane.

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To remedy this, you can try the following:

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Add a seed crystal: A small crystal of pure this compound can provide a nucleation site for crystal growth.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can act as nucleation sites.

  • Use a different solvent system: The current solvent may not be ideal. Experiment with other solvents or solvent pairs.

Q3: After recrystallization, the melting point of my this compound is still broad. What does this indicate?

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by single-solvent or two-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, methanol, water, hexane)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on the solubility of the analogous 3,5-dichloroaniline (soluble in hot petroleum ether, alcohol, ether, benzene, chloroform; insoluble in water), ethanol or a mixture of ethanol and water are good starting points[2]. Test the solubility of a small amount of your crude material in various solvents to find a suitable system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Data Presentation: Solvent Selection Guide (based on analogous compounds)

SolventExpected Solubility of this compoundSuitability for Recrystallization
WaterLowGood as an anti-solvent in a two-solvent system
EthanolHigh when hot, lower when coldPotentially a good single solvent
MethanolHigh when hot, lower when coldPotentially a good single solvent
HexaneLowGood as an anti-solvent in a two-solvent system
DichloromethaneHighGood as the "good" solvent in a two-solvent system
Ethyl AcetateModerate to highMay be suitable as a single solvent or in a pair

Section 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For anilines, special considerations are necessary due to their basic nature.

Troubleshooting Guide: Column Chromatography

Q1: My this compound is streaking on the silica gel TLC plate and I'm getting poor separation in the column. Why is this happening?

A1: The basic amino group of anilines interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing (streaking) on TLC plates and poor separation during column chromatography. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds like anilines.

Q2: What is a good starting eluent system for the column chromatography of this compound?

A2: A good starting point is a non-polar solvent with a small amount of a more polar solvent. Based on the purification of similar compounds, a gradient of hexane and ethyl acetate is a promising choice. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to optimize the eluent system.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound should be visible under UV light (254 nm) due to its aromatic nature. Additionally, you can use a potassium permanganate stain or a ninhydrin stain, which are effective for visualizing amines.

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., hexane, ethyl acetate, triethylamine)

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel (or alumina) using the chosen eluent (with 1-2% triethylamine if using silica gel).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. You can use a gradient elution by gradually increasing the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Suggested Eluent Gradient for Column Chromatography

Fraction NumbersHexane (%)Ethyl Acetate (%)Expected Eluted Components
1-5955Non-polar impurities
6-159010This compound
16-208020More polar impurities

Section 4: Purification via Hydrochloride Salt Formation

For basic compounds like anilines, purification can often be effectively achieved by converting them to their hydrochloride salts, which can then be recrystallized. The free base can be regenerated by treatment with a base.

Troubleshooting Guide: Purification via Hydrochloride Salt

Q1: My hydrochloride salt is not precipitating from the solution. What should I do?

A1: Ensure that you are using a solvent in which the hydrochloride salt is insoluble. Diethyl ether is a common choice for precipitating amine hydrochloride salts. If precipitation is slow, try cooling the solution in an ice bath and scratching the inside of the flask.

Q2: How do I regenerate the free this compound from its hydrochloride salt?

A2: To regenerate the free base, dissolve the hydrochloride salt in water and add a base, such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide, until the solution is basic. The free aniline will precipitate out and can be collected by filtration or extracted with an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocol: Purification via Hydrochloride Salt Formation

Objective: To purify crude this compound by forming and recrystallizing its hydrochloride salt.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

Procedure:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization of the Salt (Optional): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Regeneration of the Free Base: Dissolve the purified hydrochloride salt in water and add saturated aqueous sodium bicarbonate solution until the solution is basic.

  • Extraction: Extract the precipitated this compound with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Section 5: Visualization of Workflows

To provide a clearer understanding of the purification processes, the following diagrams illustrate the key steps and decision points.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve colored Solution Colored? dissolve->colored charcoal Add activated charcoal, heat, and hot filter colored->charcoal Yes cool Slowly cool to crystallize colored->cool No charcoal->cool filter Collect crystals by vacuum filtration cool->filter pure Pure this compound filter->pure

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow start Crude this compound tlc Develop TLC method (consider TEA for silica) start->tlc pack Pack column with stationary phase tlc->pack load Load sample pack->load elute Elute with solvent (gradient if needed) load->elute fractions Collect and analyze fractions by TLC elute->fractions combine Combine pure fractions fractions->combine evaporate Evaporate solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Column chromatography workflow for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3,5-Diiodoaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 3,5-diiodoaniline in various reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving homogeneous reaction conditions with this key synthetic intermediate. By leveraging a combination of fundamental principles and field-proven techniques, this resource aims to provide practical solutions to enhance your experimental success.

Introduction to the Challenge: The "Brick Dust" Problem with this compound

This compound, a solid at room temperature, is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions.[1] However, its symmetrical structure and the presence of two heavy iodine atoms contribute to a stable crystal lattice, resulting in notoriously low solubility in many common organic solvents. This poor solubility, often colloquially referred to as "brick dust" insolubility, can lead to heterogeneous reaction mixtures, resulting in inconsistent reaction rates, catalyst deactivation, and ultimately, lower yields and purity of the desired product.

This guide provides a structured approach to troubleshooting and overcoming these solubility hurdles, ensuring that you can effectively utilize this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: In which common organic solvents can I expect this compound to have reasonable solubility?

While quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and data from related haloanilines. Generally, this compound exhibits limited solubility in nonpolar and moderately polar solvents.

Data-Driven Insights:

To provide a practical reference, the following table summarizes the expected solubility of this compound in a range of common organic solvents, based on qualitative observations and data from analogous compounds like other di-substituted anilines.[2][3]

Solvent ClassSolventPredicted Solubility at Room TemperatureRationale & Expert Insights
Polar Aprotic N,N-Dimethylformamide (DMF)Moderate to HighThe polar aprotic nature of DMF can effectively solvate the polar amino group and interact with the aromatic ring. It is often a good starting point for reactions involving poorly soluble anilines.[4]
Dimethyl Sulfoxide (DMSO)Moderate to HighSimilar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice of many poorly soluble compounds.[5]
Ethers Tetrahydrofuran (THF)Low to ModerateTHF is a moderately polar ether that may offer some solubility, especially with heating. However, it may not be sufficient for achieving high concentrations.
1,4-DioxaneLow to ModerateDioxane is another ether solvent that can be considered, particularly for reactions requiring higher temperatures due to its higher boiling point.[6]
Nitriles Acetonitrile (ACN)LowAcetonitrile is a polar aprotic solvent, but its solvating power for this compound is generally lower than that of DMF or DMSO.[7]
Aromatics TolueneVery LowAs a nonpolar solvent, toluene is a poor choice for dissolving the polar this compound.[8]

Key Takeaway: For achieving a homogeneous solution of this compound, polar aprotic solvents like DMF and DMSO are the most promising candidates. However, even in these solvents, heating may be necessary to achieve the desired concentration.

FAQ 2: My reaction requires a non-polar or weakly polar solvent. How can I increase the solubility of this compound in such systems?

This is a common challenge, especially in palladium-catalyzed cross-coupling reactions where solvent choice can significantly impact catalyst performance.[9] Here are several effective strategies:

A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired overall polarity and solvating power.

Causality: By adding a small amount of a high-solvating polar aprotic solvent (e.g., DMF, DMSO, or NMP) to a less polar bulk solvent (e.g., THF, dioxane, or toluene), you can create "pockets" of higher polarity that can effectively dissolve the this compound without drastically changing the overall reaction environment.

Experimental Protocol: Implementing a Co-solvent System

  • Initial Screening: Start by adding the co-solvent in a small percentage (e.g., 5-10% v/v) to your primary reaction solvent.

  • Solubility Test: In a separate vial, test the solubility of a small amount of this compound in the prepared co-solvent mixture at your intended reaction temperature.

  • Optimization: Gradually increase the percentage of the co-solvent until you achieve a homogeneous solution of your starting material. Be mindful that excessive amounts of a polar co-solvent could potentially affect your reaction's outcome.

  • Reaction Setup: Once the optimal co-solvent ratio is determined, prepare the bulk reaction mixture using this composition.

Caption: Workflow for optimizing a co-solvent system.

Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent, a process that can dramatically enhance the dissolution of solids.[10]

Causality: The collapse of cavitation bubbles generates localized hot spots and microjets that bombard the surface of the solid particles. This mechanical agitation breaks down the crystal lattice and increases the surface area of the solute, leading to a faster rate of dissolution.[11] While sonication primarily accelerates the dissolving process, it can also help in achieving a supersaturated solution, which might be beneficial for initiating a reaction.

Experimental Protocol: Utilizing Sonication for Dissolution

  • Preparation: Add the this compound and the chosen solvent or solvent mixture to the reaction vessel.

  • Immersion: Place the reaction vessel in an ultrasonic bath. Ensure the liquid level in the bath is sufficient to cover the reaction mixture.

  • Sonication: Sonicate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature.

  • Observation: Visually inspect the mixture to confirm the dissolution of the solid. If undissolved solid remains, continue sonication in intervals.

  • Initiate Reaction: Once the this compound is fully dissolved, proceed with the addition of other reagents to start the reaction.

Sonication_Workflow Start Heterogeneous Mixture of This compound in Solvent Place_in_Bath Place Reaction Vessel in Ultrasonic Bath Start->Place_in_Bath Sonicate Apply Sonication (e.g., 15-30 min) Place_in_Bath->Sonicate Observe Visually Inspect for Complete Dissolution Sonicate->Observe Continue_Sonication Continue Sonication in Intervals Observe->Continue_Sonication No Add_Reagents Add Other Reagents and Initiate Reaction Observe->Add_Reagents Yes Continue_Sonication->Sonicate

Caption: Workflow for using sonication to dissolve this compound.

FAQ 3: I am running a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig). Are there any specific considerations for this compound?

Yes, palladium-catalyzed cross-coupling reactions often have specific requirements for solvent and base, which can be at odds with the solubility profile of this compound.

The Sonogashira coupling typically employs solvents like THF or DMF and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA).[12][13] The poor solubility of this compound in THF can be a significant issue.

Troubleshooting Protocol for Sonogashira Coupling:

  • Solvent System:

    • Primary Choice: Start with DMF as the solvent, as it offers better solubility for this compound.

    • Co-solvent Approach: If THF is required for your specific catalytic system, use a THF/DMF or THF/NMP co-solvent mixture. Even a small amount of DMF can significantly improve solubility.

  • Temperature: Gently warming the mixture (e.g., to 40-50 °C) can aid in dissolving the this compound before adding the palladium and copper catalysts.

  • Sonication: As a pre-treatment step, sonicate the mixture of this compound in the chosen solvent system to ensure maximum dissolution before initiating the reaction.

The Buchwald-Hartwig amination often utilizes non-polar solvents like toluene or ethereal solvents like dioxane, in which this compound is poorly soluble.[9][14]

Troubleshooting Protocol for Buchwald-Hartwig Amination:

  • Solvent Selection: While toluene is common, consider using dioxane, which has a slightly higher polarity and may offer better solubility, especially at elevated temperatures.

  • Co-solvent Strategy: The addition of a small amount of a polar, aprotic co-solvent like NMP (N-Methyl-2-pyrrolidone) can be highly effective. NMP is often well-tolerated in these reactions.

  • Ligand Choice: Certain bulky phosphine ligands used in modern Buchwald-Hartwig protocols can themselves improve the solubility of the palladium complexes and potentially the overall homogeneity of the reaction.

  • Pre-dissolution: Before adding the palladium catalyst and base, heat the mixture of this compound and the chosen solvent/co-solvent system to ensure complete dissolution.

FAQ 4: Can additives like surfactants or phase-transfer catalysts help?

While less common in standard organic synthesis compared to formulation science, certain additives can be considered in specific cases.

  • Surfactants: In biphasic or aqueous-organic systems, surfactants could potentially be used to create micelles that encapsulate the this compound, but this would require careful selection of the surfactant to avoid interference with the reaction.

  • Phase-Transfer Catalysts (PTCs): In reactions involving an aqueous phase and an organic phase with an inorganic base, a PTC could facilitate the transport of anions, but it is less likely to directly enhance the solubility of the neutral this compound in the organic phase.

For most synthetic applications involving this compound, focusing on solvent selection, co-solvents, temperature, and sonication will be the most direct and effective strategies.

Conclusion: A Systematic Approach to Success

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of this compound and applying the strategies outlined in this guide, researchers can significantly improve the homogeneity of their reaction mixtures, leading to more reliable and reproducible synthetic outcomes. Always begin with small-scale solubility tests to identify the optimal conditions before proceeding to a larger scale reaction.

References

Troubleshooting low conversion rates in 3,5-diiodoaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3,5-diiodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sometimes challenging reagent. Here, we address common issues leading to low conversion rates in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: Overcoming Low Conversion Rates

Low yields in cross-coupling reactions are frustrating and can derail a synthetic campaign. This compound, with its two reactive C-I bonds and an electron-donating amine group, presents unique challenges. This section tackles the most frequent problems encountered in the lab.

Question 1: My Suzuki-Miyaura coupling with this compound is stalling or yielding significant amounts of mono-iodinated aniline byproduct. What's happening?

This is a classic issue where the reaction stops after the first coupling or unwanted side reactions dominate. The root cause often lies in catalyst deactivation or suboptimal reaction conditions that favor side reactions like hydrodehalogenation.

Potential Causes & Solutions:

  • Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation, and phosphine ligands can be oxidized, rendering the catalyst inactive.[1]

    • Solution: Ensure rigorous exclusion of oxygen. Use a Schlenk line or glovebox for setup.[1][2] Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][3]

  • Hydrodehalogenation (C-I to C-H): This is a major side reaction where the iodo group is replaced by a hydrogen atom, often facilitated by trace water or alcohol solvents.[4][5][6] Strong bases can also promote this pathway.[6][7]

    • Solution: Use anhydrous solvents and reagents where possible. If an aqueous base is required, consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides or alkoxides.[1] Sometimes, adding a small, controlled amount of water is necessary for the catalytic cycle, but excess water can be detrimental.[8]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[9][10][11] For an electron-rich substrate like this compound, a sufficiently electron-rich and sterically bulky ligand is needed to promote the reductive elimination step.

    • Solution: Switch to a more robust, electron-rich, and bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf are often more effective than simpler ligands like PPh₃ for challenging substrates.[9][12]

  • Base Incompatibility or Insolubility: The base is critical for the transmetalation step, but its choice and physical form matter.[13][14] An insoluble base can lead to slow and incomplete reactions.[12]

    • Solution: Use a base that has some solubility in the reaction medium. For instance, Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.[14] Grinding the base to a fine powder before use can also increase its surface area and reactivity.[8]

Troubleshooting Workflow for Suzuki Coupling

Here is a logical decision tree to guide your troubleshooting process when encountering low yields.

TroubleshootingWorkflow start Low Conversion Rate Observed check_atmosphere Was the reaction run under a strictly inert atmosphere? start->check_atmosphere re_run_inert ACTION: Rerun with rigorous degassing and inert gas blanket. check_atmosphere->re_run_inert No check_reagents Are catalyst, ligand, and base fresh and pure? check_atmosphere->check_reagents Yes end_point Re-evaluate with optimized conditions re_run_inert->end_point replace_reagents ACTION: Use fresh catalyst/ligand. Use anhydrous, high-purity base. check_reagents->replace_reagents No / Unsure check_side_products Is hydrodehalogenation (C-H product) a major byproduct? check_reagents->check_side_products Yes replace_reagents->end_point change_base_solvent ACTION: Switch to a milder, anhydrous base (e.g., K₃PO₄). Ensure solvent is anhydrous. check_side_products->change_base_solvent Yes check_ligand Is the ligand appropriate for an electron-rich di-iodide? check_side_products->check_ligand No change_base_solvent->end_point change_ligand ACTION: Switch to a bulkier, electron-rich ligand (e.g., Buchwald-type). check_ligand->change_ligand No / Unsure check_ligand->end_point Yes change_ligand->end_point

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Question 2: My Buchwald-Hartwig amination with this compound gives a complex mixture of products. How can I improve selectivity?

The Buchwald-Hartwig reaction is powerful for C-N bond formation, but with a di-iodinated substrate, controlling selectivity and avoiding side reactions is key. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[15]

Potential Causes & Solutions:

  • Overly Reactive Catalyst System: A highly active catalyst might lead to double amination or decomposition. The choice of ligand is crucial.

    • Solution: For mono-amination, you might need a less reactive catalyst system. Try using a bidentate phosphine ligand like BINAP or DtBPF, which can sometimes offer better control than highly active monodentate ligands.[16] Adjusting the stoichiometry of the amine coupling partner (using slightly less than 1 equivalent) can also favor the mono-substituted product.

  • Incompatible Base: Strong bases like sodium tert-butoxide (NaOtBu) are common but can be too harsh for sensitive substrates, causing decomposition.[14] The physical properties of the base, such as particle size, can also affect reproducibility.[13]

    • Solution: Screen weaker bases like Cs₂CO₃ or K₃PO₄.[14] These often require higher temperatures but can provide cleaner reactions and broader functional group tolerance.[14][17]

  • Solvent Effects: The solvent influences catalyst stability, solubility of the base, and reaction kinetics.[7] Aprotic polar solvents can sometimes accelerate undesired pathways.

    • Solution: Toluene and 1,4-dioxane are standard solvents.[17] If you observe side reactions like hydrodehalogenation, switching from a polar aprotic solvent like NMP to a non-polar one like toluene might be beneficial.[7]

Question 3: In my Sonogashira coupling, I'm observing significant homocoupling of the alkyne (Glaser coupling) and low conversion of the this compound.

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[18] The formation of a palladium-black precipitate is a common sign of catalyst death, and alkyne homocoupling points to issues with the reaction environment.

Potential Causes & Solutions:

  • Oxygen-Induced Homocoupling: The copper co-catalyst can facilitate the oxidative homocoupling of the terminal alkyne in the presence of oxygen.

    • Solution: This reinforces the absolute need for a rigorously deoxygenated reaction setup. Ensure all reagents, solvents, and the reaction headspace are free of air.[19]

  • Base Choice: The amine base (typically Et₃N or DIPEA) plays a crucial role.[19] An inappropriate base can lead to poor results.

    • Solution: Triethylamine is a standard base and often works well. Ensure it is pure and dry before use. In some cases, screening other bases may be necessary to optimize the reaction.[19]

  • Catalyst Ratio (Pd/Cu): The relative amounts of the palladium catalyst and the copper(I) co-catalyst can influence the outcome.

    • Solution: While standard protocols exist, the optimal ratio may vary. If homocoupling is severe, you could try reducing the amount of the copper(I) salt or even attempting the reaction under copper-free conditions, which, while often slower, can eliminate the Glaser coupling side reaction.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of commercial this compound, and should I purify it before use? A: Commercial this compound is typically available in 97% purity or higher.[20][21][22] For sensitive catalytic reactions, impurities can act as catalyst poisons. It is good practice to check the purity by NMR or LC-MS. If significant impurities are detected, recrystallization (e.g., from an ethanol/water mixture) is recommended.

Q: Can I perform selective mono-coupling on this compound? A: Yes, selective mono-coupling is achievable, although it can be challenging. The two iodine atoms have similar electronic environments. To favor mono-substitution, you can:

  • Use a slight excess of this compound relative to the coupling partner (~1.2-1.5 equivalents).

  • Run the reaction at a lower temperature to slow down the second coupling.

  • Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.[1]

  • In some cases, the electronic properties after the first coupling can deactivate the second position sufficiently to allow for selective reaction.[23]

Q: Which analytical techniques are best for monitoring these reactions? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of starting materials, intermediates (mono-coupled product), the desired product, and potential byproducts like homocoupled or hydrodehalogenated species.[1]

  • Nuclear Magnetic Resonance (NMR): Used for structural confirmation of the final purified product.[24]

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization may be required for specific boronic acids.[2][24]

Materials:

  • This compound (1.2 equiv.)

  • Arylboronic Acid (1.0 equiv.)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₃PO₄ (3.0 equiv., finely ground)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting boronic acid is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[25]

Recommended Starting Conditions for Cross-Coupling

The following table summarizes recommended starting points for common cross-coupling reactions.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Toluene/H₂O100-110
Buchwald-Hartwig Pd₂(dba)₃ (1%)XPhos (3%)NaOtBu (2)Toluene90-100
Sonogashira Pd(PPh₃)₄ (2%)CuI (1.5%)Et₃NTHF or DMF50-70

Note: These are generalized conditions. Optimization is crucial for achieving high yields with specific substrates.

References

Technical Support Center: Purification of Commercial 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 3,5-diiodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who work with this versatile chemical intermediate. Commercial grades of this compound, while suitable for some applications, often require further purification to remove byproducts, isomers, and degradation products that can interfere with sensitive downstream reactions. This document provides in-depth, field-proven protocols and troubleshooting advice to help you achieve the desired purity for your experimental needs.

Section 1: Initial Assessment & Impurity Profile (FAQs)

A proper purification strategy begins with understanding your starting material. Commercial this compound typically has a purity of around 97%, but the nature of the remaining 3% is critical.[1]

Q1: My container of this compound is a dark brown or reddish solid, not the expected off-white or light tan color. What does this mean and is it usable?

A: This discoloration is a common issue with anilines and almost always indicates the presence of oxidation products. Anilines are susceptible to air and light-induced oxidation, which forms highly colored, polymeric impurities.[2] While the bulk of the material may still be your desired compound, these impurities can act as reaction inhibitors or introduce unwanted color to your final product. The material is usable, but purification is strongly recommended, especially for applications requiring high purity. For storage, always keep aniline derivatives in a dark place, preferably under an inert atmosphere like nitrogen or argon.[1]

Q2: Besides oxidation products, what are the most common process-related impurities I should be aware of?

A: The impurity profile largely depends on the synthetic route used by the manufacturer. Common impurities may include:

  • Isomeric Iodoanilines: Positional isomers (e.g., 2,5-diiodoaniline, 3,4-diiodoaniline) can be formed in small amounts during the iodination step.

  • Incomplete Reaction Products: Residual starting materials, such as 3,5-diiodonitrobenzene if the synthesis involves a nitro-group reduction, may be present.[3]

  • Precursors: Depending on the synthesis, precursors like 3,5-diiodophenol might be found in trace amounts.[4]

Q3: What is the best way to get a quick preliminary assessment of my material's purity?

A: Thin-Layer Chromatography (TLC) is the most effective initial step. It is fast, uses minimal material, and provides a good visual representation of the number of components in your sample.

  • Recommended TLC System: Start with a mobile phase of 20-30% Ethyl Acetate in Hexane on a standard silica gel plate.

  • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings of the aniline derivatives will show up as dark spots.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of multiple spots confirms impurities. Streaking or tailing of the main spot can indicate very polar impurities or interaction with the silica plate, a known issue with amines.[5]

Section 2: Choosing Your Purification Strategy

The optimal purification method depends on the scale of your experiment and the nature of the impurities identified in your initial assessment. The flowchart below provides a logical path for selecting the most appropriate technique.

PurificationWorkflow start Commercial this compound assessment Assess Impurities & Scale (TLC, Color, Quantity) start->assessment decision Select Primary Method assessment->decision recrystallization Recrystallization decision->recrystallization Bulk Purification / Crystalline Impurities chromatography Flash Column Chromatography decision->chromatography High Purity Needed / Isomeric Impurities recrystallization_info Best for >5g scale Removes gross color & less soluble impurities. recrystallization->recrystallization_info purity_check Verify Purity (TLC, Melting Point, NMR) recrystallization->purity_check chromatography_info Best for <5g scale or high purity Separates close-running isomers. chromatography->chromatography_info chromatography->purity_check

Caption: Decision workflow for purifying this compound.

Section 3: Detailed Protocols & Troubleshooting Guides

Method 1: Recrystallization

Causality: Recrystallization is a bulk purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] An ideal solvent will dissolve this compound completely at its boiling point but very poorly at low temperatures (0-5 °C), while impurities remain either soluble or insoluble at all temperatures.

ParameterSolvent SystemRationale & Comments
Primary Choice Ethanol / WaterThis compound shows good solubility in hot ethanol. Adding water as an anti-solvent will then induce crystallization upon cooling. This is often effective for removing both more polar and less polar impurities.
Alternative Toluene or XyleneThese non-polar solvents are excellent for dissolving the aromatic compound when hot. They are particularly good if you suspect polar, colored impurities, which will have lower solubility and can sometimes be removed via hot filtration.
Screening Solvent Hexane / Ethyl AcetateA mixture can be fine-tuned. Start by dissolving the compound in a minimum of hot ethyl acetate and then add hot hexane until the solution becomes slightly cloudy (the saturation point). This allows for precise control over solubility.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~40-50 mL) while heating on a hot plate until the solid is fully dissolved.

  • Decolorization (If Necessary): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for 2-3 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (If Charcoal Was Used): Set up a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask by pouring hot ethanol through them. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step is crucial for preventing premature crystallization on the filter paper.

  • Crystallization: Re-heat the clear filtrate to boiling. Slowly add hot water dropwise until you observe persistent cloudiness. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio) to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity.

Troubleshooting (Recrystallization)

  • Q: My compound "oiled out" instead of forming crystals. What do I do?

    • A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol in this case), and allow it to cool much more slowly. Vigorous stirring during the initial cooling phase can also sometimes help.

  • Q: Crystal recovery is very low. How can I improve it?

    • A: You may have used too much solvent during the dissolution step. You can try boiling off some of the solvent to re-saturate the solution. Also, ensure the solution is thoroughly cooled in the ice bath for a sufficient amount of time.

Method 2: Flash Column Chromatography

Causality: This method separates compounds based on their differential partitioning between a mobile phase (liquid eluent) and a stationary phase (solid adsorbent, usually silica gel).[3] It is highly effective for separating compounds with similar structures, such as isomers. For amines, a key consideration is the acidic nature of standard silica gel, which can lead to strong, sometimes irreversible, adsorption and peak tailing.[5][7]

ParameterSystem ConfigurationRationale & Comments
Stationary Phase Silica Gel (230-400 mesh) with 1% Triethylamine (TEA) in the eluentThe TEA is a competing base that neutralizes the acidic silanol groups on the silica surface, preventing the basic aniline from sticking.[7] This results in sharper peaks and better recovery.
Alternative Stationary Phase Amine-functionalized Silica or Basic AluminaThese are commercially available and provide a basic surface, eliminating the need for a basic additive in the mobile phase.[5] They often provide superior separation for basic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientA gradient from low polarity (e.g., 5% EtOAc in Hexane) to higher polarity (e.g., 30% EtOAc in Hexane) is typically effective. The optimal gradient should be determined by preliminary TLC analysis.

Experimental Protocol: Flash Chromatography on Silica Gel

  • TLC Analysis: Determine the optimal eluent composition by TLC. A good Rf (retention factor) for the product is between 0.25 and 0.35.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 1% TEA). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the eluent according to your planned gradient.

  • Fraction Analysis: Monitor the fractions being collected by TLC.

  • Combine & Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) in a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.

Troubleshooting (Chromatography)

  • Q: My compound is streaking badly on the TLC plate even with TEA. What's wrong?

    • A: You might be overloading the TLC plate. Try spotting a more dilute solution. If the problem persists on the column, your compound may be degrading on the silica. In this case, switching to a less acidic stationary phase like basic alumina is the best solution.

  • Q: I can't separate my product from an impurity that runs very close on TLC.

    • A: This requires improving the separation selectivity. Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). If solvent changes don't work, an amine-functionalized column may provide the different selectivity needed for separation.[5]

Section 4: Safety & Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[10] All manipulations should be performed inside a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] To prevent oxidation, storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

References

Technical Support Center: Managing the Thermal Stability of 3,5-Diiodoaniline in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical intermediate in high-temperature synthetic applications. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

The unique reactivity of this compound makes it a valuable building block in organic synthesis, particularly in the construction of complex aromatic structures through cross-coupling reactions. However, its use at elevated temperatures presents specific challenges related to its thermal stability. This guide will equip you with the knowledge to anticipate and mitigate these challenges, leading to improved reaction outcomes and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound in high-temperature reactions. The solutions provided are based on established principles of organic chemistry and experience with related haloanilines.

Question 1: My reaction mixture turns dark brown or black upon heating. What is causing this discoloration and how can I prevent it?

Answer:

Dark discoloration is a common issue when working with anilines at elevated temperatures and is typically indicative of decomposition and/or oxidation.[1] For this compound, this can be particularly pronounced due to the presence of the electron-rich amino group and the relatively labile carbon-iodine bonds.

Causality:

  • Oxidation: The primary cause of discoloration is the oxidation of the aniline moiety.[1] The amino group is susceptible to oxidation, which can be accelerated by heat and the presence of trace oxygen or metallic impurities. This process can lead to the formation of highly colored polymeric byproducts.

Solutions:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by:

    • Thoroughly degassing your solvent(s) prior to use.

    • Running the reaction under a positive pressure of an inert gas, such as high-purity argon or nitrogen. A simple balloon of inert gas is often insufficient for sensitive reactions; a gas bubbler or a Schlenk line setup is recommended.

  • Use of Purified Reagents: Ensure your this compound is of high purity. Impurities can act as catalysts for decomposition. If the starting material is discolored, consider recrystallization or purification by column chromatography before use.

  • Solvent Choice: Use dry, high-purity solvents. Peroxides in ethers or other impurities in solvents can initiate decomposition.

  • Temperature Control: Do not overheat the reaction. Determine the minimum temperature required for the desired transformation and maintain it precisely. Use a temperature controller and ensure efficient stirring to avoid localized overheating.

  • Addition of Antioxidants/Radical Scavengers: In some cases, the addition of a radical scavenger can be beneficial. Hindered phenols, such as butylated hydroxytoluene (BHT), can inhibit radical-mediated decomposition pathways.[2] However, their compatibility with your specific reaction conditions, especially with palladium catalysts, must be verified to avoid catalyst poisoning.[2]

Question 2: I am observing a significant amount of deiodination, resulting in the formation of 3-iodoaniline and aniline as byproducts. What is causing this and how can it be minimized?

Answer:

Deiodination, the replacement of an iodine atom with a hydrogen atom, is a common side reaction in high-temperature reactions involving aryl iodides, particularly in the context of palladium-catalyzed cross-coupling reactions.[1]

Causality:

  • Hydrodehalogenation: In palladium-catalyzed reactions, a common pathway for dehalogenation is hydrodehalogenation, where a hydrogen source in the reaction mixture (e.g., solvent, amine, or water) reductively cleaves the C-I bond. This is often facilitated by the palladium catalyst.

  • Radical-Mediated Deiodination: Homolytic cleavage of the C-I bond at high temperatures can generate an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the deiodinated product. Exposure to light can also promote this radical pathway.[3]

Solutions:

  • Optimize Reaction Temperature: As with discoloration, minimizing the reaction temperature is the first line of defense against deiodination.

  • Choice of Base and Solvent: In palladium-catalyzed reactions, the choice of base and solvent can influence the rate of deiodination. For instance, the use of stronger bases might, in some cases, promote this side reaction.[1] Careful screening of reaction conditions is recommended.

  • Ligand Selection for Cross-Coupling Reactions: For palladium-catalyzed cross-couplings, the choice of ligand can significantly impact the relative rates of the desired coupling reaction versus deiodination. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step, outcompeting the deiodination pathway.[4]

  • Protect the Amino Group: While not always desirable, protection of the amino group (e.g., as an acetyl or Boc group) can modulate the electronic properties of the aromatic ring and potentially reduce the propensity for deiodination.[1] The protecting group can be removed in a subsequent step.

  • Minimize Exposure to Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize light-induced radical deiodination.[3]

Question 3: My reaction is sluggish, and I'm getting low yields of the desired product even at high temperatures. What are the potential issues?

Answer:

Low reactivity can be frustrating, especially when trying to avoid the pitfalls of high temperatures. Several factors can contribute to a sluggish reaction.

Causality:

  • Catalyst Inactivation: In catalytic reactions, the catalyst may be degrading at the high temperatures employed. For palladium-catalyzed reactions, the formation of palladium black (inactive palladium particles) is a common sign of catalyst decomposition.[5]

  • Inhibitors: Impurities in the starting materials or solvent can act as inhibitors, poisoning the catalyst or interfering with the reaction mechanism.

  • Insufficient Temperature: While high temperatures can cause decomposition, some reactions, particularly with sterically hindered substrates, may genuinely require elevated temperatures to proceed at a reasonable rate.[6]

Solutions:

  • Catalyst and Ligand Choice: For catalytic reactions, select a catalyst system known for its thermal stability. For example, in Suzuki couplings with sterically hindered aryl iodides, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.[4]

  • Reagent Purity: Use high-purity reagents and solvents to avoid introducing inhibitors.

  • Incremental Temperature Increase: If the reaction is clean but slow at a certain temperature, consider a gradual increase in temperature while carefully monitoring for the onset of decomposition (e.g., by TLC or small-scale GC-MS analysis).

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen).[7] Exposure to light, air, and heat should be minimized to prevent degradation.

Q2: Is this compound sensitive to light?

Yes, like many iodoaromatic compounds, this compound can be light-sensitive.[1] Exposure to light, particularly UV light, can promote the cleavage of the C-I bond, leading to decomposition. It is best to store it in an amber bottle and to conduct reactions in flasks protected from light.

Q3: What are some suitable solvents for high-temperature reactions with this compound?

The choice of solvent is highly dependent on the specific reaction. However, for high-temperature applications, high-boiling, inert solvents are generally preferred. Examples include:

  • Aprotic polar solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane. Ensure these are anhydrous and peroxide-free.

  • Aromatic hydrocarbons: Toluene and xylenes. These are relatively non-polar and can be suitable for certain cross-coupling reactions.

Always ensure the chosen solvent is stable at the intended reaction temperature and is compatible with all reagents.

Q4: Can I use this compound in common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations?

Yes, this compound is a suitable substrate for these and other cross-coupling reactions. The two iodine atoms provide two reactive sites for sequential or double couplings. However, the presence of the amino group and the potential for thermal instability at the higher temperatures often required for these reactions necessitate careful optimization of reaction conditions.[4][8][9]

Q5: Are there any known stabilizers that can be added to high-temperature reactions involving this compound?

While there are no universally recommended stabilizers specifically for this compound in high-temperature reactions, general strategies for stabilizing aromatic amines can be considered. These include the use of an inert atmosphere to prevent oxidation and, in some cases, the addition of radical scavengers like BHT.[2] However, the compatibility of any additive with the specific reaction chemistry, particularly with catalysts, must be carefully evaluated on a case-by-case basis.

Experimental Protocols: Monitoring Reaction Stability

Regular monitoring of your reaction is crucial for managing the thermal stability of this compound. The following are general protocols for analyzing your reaction mixture.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a quick and effective way to qualitatively assess the progress of your reaction and detect the formation of byproducts.

Procedure:

  • Sample Preparation: At regular intervals, carefully withdraw a small aliquot of the reaction mixture using a capillary tube or a syringe. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Analysis: Spot the diluted sample onto a TLC plate alongside a spot of the starting material (this compound) and, if available, the expected product.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation:

    • The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

    • The formation of dark streaks at the baseline or multiple new spots can indicate decomposition or the formation of side products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying the components of your reaction mixture, including starting materials, products, and any volatile decomposition products.[10][11]

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in a suitable solvent. If necessary, perform a simple workup (e.g., an aqueous wash) to remove non-volatile components. Filter the sample through a syringe filter.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the desired product by their retention times and mass spectra.

    • Look for peaks corresponding to potential decomposition products, such as 3-iodoaniline and aniline. The mass spectra of these compounds can be compared to library data for confirmation.

    • Quantify the relative amounts of each component to assess the reaction progress and the extent of decomposition.

Analytical Technique Information Provided Advantages Limitations
TLC Qualitative assessment of reaction progress and byproduct formation.Fast, inexpensive, and easy to perform.Not quantitative; may not resolve all components.
GC-MS Quantitative analysis of volatile components; identification of byproducts.Highly sensitive and specific; provides structural information.Requires more specialized equipment; not suitable for non-volatile compounds.
HPLC-MS Quantitative analysis of a wide range of compounds; identification of byproducts.Applicable to a broader range of compounds than GC-MS.Can be more complex to develop methods for.
DSC/TGA Determination of melting point and decomposition temperature.Provides fundamental thermal stability data on the pure compound.Not suitable for monitoring reactions in solution.

Visualizing Key Concepts

Troubleshooting Workflow for High-Temperature Reactions

G start High-Temperature Reaction with this compound issue Observe Issue: - Discoloration - Low Yield - Side Products start->issue check_temp Is Temperature Optimized? issue->check_temp check_atm Is Atmosphere Inert? check_temp->check_atm Yes optimize_temp Optimize Temperature: - Lower temperature - Ensure uniform heating check_temp->optimize_temp No check_reagents Are Reagents Pure? check_atm->check_reagents Yes improve_atm Improve Inert Atmosphere: - Degas solvent - Use Schlenk line check_atm->improve_atm No purify_reagents Purify Reagents: - Recrystallize this compound - Use fresh, dry solvent check_reagents->purify_reagents No re_evaluate Re-evaluate Reaction check_reagents->re_evaluate Yes optimize_temp->re_evaluate improve_atm->re_evaluate purify_reagents->re_evaluate G cluster_thermal Thermal Stress (High Temp) cluster_oxidative Oxidative Stress (Air/Impurities) diiodoaniline This compound radical Aryl Radical + I• diiodoaniline->radical Homolytic Cleavage deiodination 3-Iodoaniline / Aniline (Hydrodeiodination) diiodoaniline->deiodination Catalytic Cycle Side Reaction polymerization Polymeric Byproducts (Dark Tars) diiodoaniline->polymerization radical->deiodination H• Abstraction

References

Validation & Comparative

A Researcher's Guide to Interpreting the Mass Spectrum of 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of halogenated organic compounds is paramount. Among these, iodoaromatic amines like 3,5-diiodoaniline serve as critical building blocks and intermediates. Mass spectrometry stands as a definitive analytical technique for confirming the identity and purity of such molecules. This guide provides an in-depth interpretation of the mass spectrum of this compound, contrasting it with simpler analogs to illuminate the profound influence of iodine substitution on fragmentation patterns. We will delve into the causality behind the spectral features, grounded in the fundamental principles of ionization and molecular stability.

The Foundational Principles: Ionization and Isotopic Signature

Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and thermally stable organic compounds.[1][2] In the EI source, the analyte molecule (M) is bombarded by a high-energy electron beam (typically 70 eV), which ejects a valence electron to form a radical cation, known as the molecular ion (M•+).[3]

M + e⁻ → M•⁺ + 2e⁻

This molecular ion retains the molecular weight of the original compound and is the highest mass-to-charge (m/z) peak in the spectrum, barring any isotopic contributions. The excess energy imparted during ionization often causes the molecular ion to undergo fragmentation, breaking down into smaller, characteristic ions.[3] This fragmentation pattern serves as a molecular fingerprint, enabling detailed structural elucidation.

A crucial aspect of interpreting the mass spectrum of a halogenated compound is understanding its isotopic distribution. Unlike chlorine and bromine, which have significant natural abundances of two stable isotopes (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) leading to characteristic M+2 peaks, iodine is monoisotopic.[4][5] Naturally occurring iodine consists of 100% ¹²⁷I.[6][7] This simplifies the spectrum of iodo-compounds, as the molecular ion and its fragments will not display the complex isotopic clusters associated with other halogens.

Predicting the Mass Spectrum of this compound

The structure of this compound (C₆H₅I₂N) dictates the key features of its mass spectrum. Its monoisotopic mass is 344.85114 Da.[8]

The Molecular Ion (M•⁺)

Given the stability of the aromatic ring, the molecular ion peak for this compound is expected to be prominent.[9] It will appear at an m/z value corresponding to its molecular weight.

  • M•⁺ Peak: m/z 345 (nominal mass)

The presence of a peak at m/z 345 is the first and most critical piece of evidence for the successful ionization of the target molecule.

Key Fragmentation Pathways

The fragmentation of this compound will be governed by the relative strengths of its bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-N, C-C, and C-H bonds of the aromatic ring, making it the most likely site for initial fragmentation.

  • Loss of an Iodine Radical (•I): The most facile fragmentation will be the homolytic cleavage of a C-I bond to lose a neutral iodine radical. This is a common pathway for halogenated aromatic compounds.[10][11]

    • [C₆H₅I₂N]•⁺ → [C₆H₅IN]⁺ + •I

    • Fragment Ion: m/z 218 (345 - 127)

  • Loss of a Second Iodine Radical (•I): The resulting [C₆H₅IN]⁺ ion can undergo a subsequent loss of the second iodine radical.

    • [C₆H₅IN]⁺ → [C₆H₅N]⁺ + •I

    • Fragment Ion: m/z 91 (218 - 127)

  • Formation of the Iodide Ion (I⁺): While less common for the C-I bond to cleave heterolytically with the charge remaining on the halogen, a peak at m/z 127 corresponding to the I⁺ ion is possible, especially with the high energy of EI.[4]

    • Fragment Ion: m/z 127

  • Loss of HCN: A characteristic fragmentation of anilines and other aromatic amines involves the expulsion of a neutral hydrogen cyanide molecule from the ring, often after initial fragmentation. This would lead to a C₅H₄⁺ fragment from the [C₆H₅N]⁺ ion.

    • [C₆H₅N]⁺ → [C₅H₄]⁺ + HCN

    • Fragment Ion: m/z 64 (91 - 27)

The following diagram illustrates these primary fragmentation pathways.

G M [M]•⁺ m/z = 345 (this compound) F1 [M-I]⁺ m/z = 218 M->F1 - •I F3 [I]⁺ m/z = 127 M->F3 F2 [M-2I]⁺ m/z = 91 F1->F2 - •I F4 [C₅H₄]⁺ m/z = 64 F2->F4 - HCN

Caption: Predicted EI Fragmentation of this compound

Comparative Analysis: this compound vs. Aniline

To fully appreciate the spectral features of this compound, it is instructive to compare it with the mass spectrum of its parent compound, aniline (C₆H₇N, MW = 93).

FeatureAniline (C₆H₇N)This compound (C₆H₅I₂N)Rationale for Difference
Molecular Ion (M•⁺) m/z 93 (often the base peak)m/z 345The two iodine atoms add 252 mass units (2 * 126) to the molecular weight.
Isotopic Pattern Simple M+1 peak from ¹³C.Simple M+1 peak from ¹³C.Iodine is monoisotopic, so no M+2 peak is observed, unlike chloro- or bromo-anilines.
Primary Fragmentation Loss of H• (m/z 92), Loss of HCN (m/z 66).Loss of •I (m/z 218).The C-I bond is significantly weaker than the C-H or C-N bonds, making iodine loss the dominant initial fragmentation event.
Key Fragment Ions m/z 92, 66, 65m/z 218, 127, 91The presence of iodine introduces new, high-mass fragmentation pathways not available to aniline.

This comparison clearly demonstrates how the substitution of two hydrogen atoms with two iodine atoms fundamentally alters the mass spectrum, providing a clear and unambiguous method for structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized workflow for acquiring an EI mass spectrum of this compound.

Objective: To obtain a clear electron ionization mass spectrum of this compound, identifying the molecular ion and key fragment ions.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a Mass Spectrometer with a Direct Insertion Probe (DIP).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.

  • Instrument Setup (GC-MS Method):

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.

    • MS Source Temperature: Set to ~230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Acquisition:

    • Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 345.

    • Identify the major fragment ions at m/z 218, 127, and 91.

    • Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

The workflow for this protocol is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis Prep Dissolve this compound in Volatile Solvent Inject Inject Sample into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 50-400) Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum IdentifyM Identify Molecular Ion (m/z 345) Spectrum->IdentifyM IdentifyF Identify Key Fragments (m/z 218, 127, 91) IdentifyM->IdentifyF Confirm Confirm Structure IdentifyF->Confirm

Caption: GC-MS Workflow for this compound Analysis

Conclusion

The mass spectrum of this compound is characterized by a strong molecular ion peak at m/z 345 and a predictable fragmentation pattern dominated by the sequential loss of its two iodine atoms. The monoisotopic nature of iodine simplifies the spectrum, making it distinct from that of other dihaloanilines. By understanding the principles of electron ionization and the relative bond strengths within the molecule, researchers can confidently interpret the resulting spectrum to confirm the compound's identity and structure. This guide provides the foundational logic and comparative data necessary for any scientist working with this important class of chemical intermediates.

References

A Comparative Analysis of the Reactivity of 2,4-diiodoaniline and 3,5-diiodoaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Diiodoanilines are versatile intermediates, offering multiple handles for functionalization through reactions such as cross-coupling and diazotization. However, the isomeric substitution pattern of the iodine atoms on the aniline ring dictates the molecule's electronic and steric properties, leading to significant differences in reactivity. This guide provides an in-depth comparison of the reactivity of 2,4-diiodoaniline and 3,5-diiodoaniline, supported by established chemical principles and analogous experimental data, to empower chemists in making informed decisions for their synthetic endeavors.

Structural and Electronic Landscape: A Tale of Two Isomers

The fundamental differences in the reactivity of 2,4-diiodoaniline and this compound stem from the distinct placement of the two iodine atoms relative to the amino group. These differences manifest in both the electronic environment of the aromatic ring and the steric accessibility of the reactive centers.

2,4-Diiodoaniline features an iodine atom at the ortho-position and another at the para-position relative to the amino group. This arrangement leads to a significant "ortho effect," where the bulky iodine atom sterically hinders the amino group.[1][2] This steric congestion can impede the approach of reagents to the nitrogen atom, thereby influencing its nucleophilicity and basicity.[1]

This compound , in contrast, has both iodine atoms in the meta-positions. In this configuration, the iodine atoms do not directly flank the amino group, resulting in significantly less steric hindrance.

From an electronic standpoint, iodine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). For halogens, the inductive effect generally outweighs the mesomeric effect.[3]

  • In 2,4-diiodoaniline , the para-iodo substituent's -I and +M effects have a pronounced influence on the electron density of the amino group. The ortho-iodo group primarily exerts a strong -I effect and a significant steric effect.

  • In This compound , the two meta-iodo substituents exert their -I effects on the ring, reducing the overall electron density and, consequently, the basicity of the amino group.

Reactivity of the Amino Group: Nucleophilicity and Basicity in Action

The reactivity of the amino group is a key consideration in many synthetic transformations. This includes reactions like acylation, alkylation, and diazotization.

Acylation Reactions

In acylation reactions, the nucleophilicity of the amino group is paramount. Due to the pronounced steric hindrance from the ortho-iodine atom, the amino group of 2,4-diiodoaniline is expected to be a poorer nucleophile compared to that of This compound . This would likely translate to slower reaction rates and potentially lower yields in acylation reactions under identical conditions.

Table 1: Predicted Relative Reactivity in Acylation

CompoundSteric Hindrance at -NH2Predicted Relative Acylation Rate
2,4-Diiodoaniline HighSlower
This compound LowFaster
Diazotization and Sandmeyer Reactions

Diazotization of anilines to form diazonium salts is a cornerstone of aromatic chemistry, opening the door to a plethora of transformations, including the Sandmeyer reaction for the introduction of various functional groups.[4][5][6] The efficiency of diazotization is influenced by the basicity of the aniline.

While both diiodoanilines can undergo diazotization, the steric shielding of the amino group in 2,4-diiodoaniline might necessitate more forcing conditions to achieve complete conversion to the diazonium salt. In a Sandmeyer reaction, the subsequent substitution of the diazonium group is generally efficient.[7][8][9]

Reactivity of the Aromatic Ring: Electrophilic and Cross-Coupling Reactions

The iodine atoms not only influence the amino group but also serve as reactive handles for cross-coupling reactions and direct the regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS).[10][11][12][13] The iodine atoms are deactivating but also ortho-, para-directing. The overall outcome of an EAS reaction on diiodoanilines will be a complex interplay of these directing effects and steric hindrance.

  • For 2,4-diiodoaniline , the positions ortho and para to the amino group are already occupied by iodine. The remaining open positions are C3, C5, and C6. The C6 position is ortho to the amino group and meta to the para-iodine, making it the most likely site for electrophilic attack, although steric hindrance from the adjacent iodine could be a factor.

  • For This compound , the positions ortho (C2, C6) and para (C4) to the activating amino group are all available. Therefore, electrophilic substitution is expected to occur readily at these positions, likely favoring the para-position (C4) due to less steric hindrance.

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EAS_Reactivity cluster_24 2,4-Diiodoaniline cluster_35 This compound s24 2,4-Diiodoaniline p24 Likely product: Substitution at C6 s24->p24 Electrophile (E+) s35 This compound p35 Major product: Substitution at C4 (para) s35->p35 Electrophile (E+)

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The carbon-iodine bonds in both isomers are susceptible to oxidative addition to a palladium(0) catalyst, making them excellent substrates for cross-coupling reactions like the Suzuki-Miyaura coupling.[3][14][15] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other complex structures.[5][16][17][18][19][20][21]

The primary difference in their reactivity in Suzuki-Miyaura coupling will likely arise from the steric environment around the C-I bonds.

  • In 2,4-diiodoaniline , the iodine at the C2 position is sterically hindered by the adjacent amino group. This can make the oxidative addition step at this position more challenging compared to the iodine at the C4 position. Therefore, selective mono-coupling at the less hindered C4 position might be achievable under carefully controlled conditions.

  • In This compound , both iodine atoms are in sterically similar and less hindered environments. This would suggest that achieving selective mono-coupling might be more difficult, and double-coupling to form a terphenyl derivative could be a more likely outcome under standard conditions.

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling

CompoundPosition of IodineSteric HindrancePredicted Ease of Oxidative AdditionPotential for Selective Mono-Coupling
2,4-Diiodoaniline C2 (ortho)HighSlowerHigh (at C4)
C4 (para)LowFaster
This compound C3, C5 (meta)LowFasterLow

Experimental Protocols

While direct comparative data is scarce, the following protocols for Suzuki-Miyaura and Sandmeyer reactions serve as a practical guide for researchers working with these diiodoanilines.

General Protocol for Suzuki-Miyaura Coupling of Diiodoanilines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Diiodoaniline (1.0 mmol)

  • Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for double-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add the diiodoaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

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Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants (Diiodoaniline, Boronic Acid, Pd Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor Reaction) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Sandmeyer Reaction of Diiodoanilines

This protocol describes the conversion of the amino group to a different functional group via a diazonium salt intermediate.

Materials:

  • Diiodoaniline (1.0 mmol)

  • Sodium nitrite (NaNO₂, 1.1 mmol)

  • Acid (e.g., HCl, H₂SO₄)

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN, as required for the desired transformation)

  • Solvent (Water, Acetonitrile)

Procedure:

  • Diazotization: Dissolve the diiodoaniline in the appropriate acid (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt in the appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

  • 2,4-Diiodoaniline is characterized by significant steric hindrance around the amino group and the ortho-iodine. This leads to reduced nucleophilicity of the amine and allows for potential regioselective mono-functionalization at the less hindered para-iodine in cross-coupling reactions.

  • This compound exhibits less steric hindrance around the amino group, suggesting higher reactivity in reactions like acylation. The two equivalent and sterically accessible iodine atoms make it a suitable precursor for symmetrical double-functionalization via cross-coupling reactions.

The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final product. A thorough understanding of their inherent electronic and steric properties, as outlined in this guide, will enable chemists to design more efficient and predictable synthetic routes.

References

A Researcher's Guide to Alternatives in Substituted Benzene Synthesis: Moving Beyond 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Building Block

For decades, 3,5-diiodoaniline has served as a reliable and versatile starting material for the synthesis of complex 1,3,5-trisubstituted benzene derivatives. Its two iodine atoms offer distinct reactivity handles for sequential palladium-catalyzed cross-coupling reactions, allowing for the controlled, stepwise introduction of different functionalities. This predictability has made it a staple in medicinal chemistry and materials science for building libraries of compounds and exploring structure-activity relationships.

However, an over-reliance on a single building block can stifle innovation. Challenges such as the cost of iodine, the potential for catalyst poisoning by the aniline moiety in certain reactions, and the drive towards more atom-economical and convergent synthetic strategies necessitate a broader perspective. This guide provides an in-depth comparison of viable alternative reagents and methodologies to this compound. We will explore direct analogues, orthogonal synthetic strategies like Directed ortho-Metalation, and modern C-H functionalization techniques, providing the experimental data and mechanistic insights necessary for researchers to make informed decisions in their synthetic planning.

Chapter 1: The Direct Analogue - 3,5-Dibromoaniline and the Halogen Reactivity Paradigm

The most straightforward alternative to this compound is its bromine-containing counterpart, 3,5-dibromoaniline. The choice between an aryl iodide and an aryl bromide is fundamentally a question of balancing reactivity with stability and cost. The reactivity of aryl halides (Ar-X) in the rate-determining oxidative addition step of most cross-coupling catalytic cycles follows a well-established trend: Ar-I > Ar-Br > Ar-Cl.[1]

This higher reactivity means that aryl iodides often couple under milder conditions, requiring lower temperatures or less activated catalysts.[2] Conversely, the greater strength of the C-Br bond necessitates more forcing conditions but can be advantageous for achieving selectivity in molecules with multiple different halogen atoms. While aryl iodides can sometimes lead to inefficient couplings or catalyst inhibition at lower temperatures with certain catalyst systems, aryl bromides can offer more robust and consistent reactivity.[3][4]

Data Presentation: Comparing Aryl Halide Performance in Suzuki-Miyaura Coupling

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 3,5-dihaloanilines with phenylboronic acid, illustrating the practical implications of the C-I vs. C-Br reactivity difference.

FeatureThis compound3,5-DibromoanilineRationale & Causality
Typical Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(OAc)₂ with bulky phosphine ligandsThe stronger C-Br bond requires a more electron-rich and robust catalyst system to facilitate oxidative addition.[5][6]
Typical Temp. Room Temp to 80 °C80 °C to 110 °CHigher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage compared to the weaker C-I bond.
Reaction Time 2 - 12 hours12 - 24 hoursThe slower rate of oxidative addition for aryl bromides typically leads to longer reaction times to achieve full conversion.
Yield (Monocoupling) Good to ExcellentGood to ExcellentWith optimized conditions, both substrates can provide high yields for the initial coupling step.
Side Reactions Potential for catalyst poisoning by iodide.[1]Reductive dehalogenation can be more prevalent under harsh conditions.Iodide anions can act as bridging ligands, forming inactive palladium dimers; stronger bases and higher temperatures needed for bromides can sometimes lead to hydrodehalogenation.
Experimental Protocol: Monosubstitution of 3,5-Dibromoaniline via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to generate a monosubstituted product.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromoaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 3-bromo-5-phenylaniline.

Visualization: Sequential Cross-Coupling Workflow

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling A 3,5-Dihaloaniline C Pd Catalyst, Base A->C B R¹-Boronic Acid B->C D 3-Halo-5-(R¹)-aniline C->D Suzuki Coupling F Pd Catalyst, Base D->F E R²-Boronic Acid E->F G 1-(R¹)-3-(R²)-5-amino-benzene F->G Suzuki Coupling G A Arene-DMG C Complexation A->C B Organolithium (e.g., s-BuLi) B->C D ortho-Lithiated Intermediate C->D Deprotonation F ortho-Functionalized Product D->F Quench E Electrophile (E+) E->F G A Pd(0) C [Ar¹-Pd(II)-X] A->C Oxidative Addition B Ar¹-X B->C E [Ar¹-Pd(II)-Ar²] C->E C-H Activation (CMD) D Arene (Ar²-H) D->E E->A Reductive Elimination F Ar¹-Ar² (Product) E->F

References

A Comparative Guide to the X-ray Crystal Structure Determination of 3,5-Diiodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structures of 3,5-diiodoaniline and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causal relationships between molecular structure, experimental choices in crystallization, and the resultant solid-state architecture. The insights presented herein are grounded in established crystallographic principles and supported by experimental data to empower researchers in the rational design of crystalline materials.

The Significance of this compound Derivatives in Crystal Engineering

This compound serves as a valuable scaffold in crystal engineering and drug design. The two iodine atoms are pivotal for several reasons. Firstly, as heavy atoms, they dominate the X-ray diffraction pattern, which significantly simplifies the process of solving the crystal structure through the heavy-atom method.[1] This is particularly advantageous when dealing with complex molecules where phase determination can be a major bottleneck.

Secondly, the iodine atoms are potent halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in dictating the supramolecular assembly of molecules in the solid state.[2] The strength and geometry of these halogen bonds can be modulated by the introduction of different substituents on the aniline ring, offering a powerful tool for controlling crystal packing and, consequently, the physicochemical properties of the material, such as solubility and melting point.

Experimental Workflow: From Synthesis to Structure

The successful determination of a crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The following sections provide a detailed protocol and the rationale behind each step.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. For instance, di- and triiodoanilines can be synthesized by the iodination of aniline using potassium dichloroiodate. A new chemoselective procedure has been developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline by the reaction of aniline with potassium dichloroiodate in dilute HCl.

It is of paramount importance that the synthesized compounds are of high purity, as impurities can significantly hinder crystallization. Standard purification techniques such as recrystallization and column chromatography are typically employed.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For aniline derivatives, slow evaporation of a saturated solution is a commonly employed and often successful technique.

Detailed Protocol for Slow Evaporation:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. Common solvents for aniline derivatives include toluene, methanol, acetone, and ethyl acetate. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating is often ideal for crystallization by slow cooling.

  • Preparation of a Saturated Solution: Dissolve the purified this compound derivative in the chosen solvent, gently warming if necessary, to achieve a clear, saturated, or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the growth of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Temperature fluctuations and mechanical disturbances can disrupt crystal growth.

Causality in Crystallization: The rate of solvent evaporation is a key parameter. Rapid evaporation leads to rapid supersaturation and the formation of a precipitate or polycrystalline powder. Slow evaporation allows the molecules to self-assemble in a highly ordered, three-dimensional lattice, resulting in the formation of a single crystal suitable for X-ray diffraction.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically flash-cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage. A monochromatic X-ray beam, commonly from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. A sensitive detector records the positions and intensities of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. The presence of the heavy iodine atoms in this compound derivatives makes the "heavy-atom method" a particularly effective approach for structure solution.

The Heavy-Atom Method:

  • Patterson Function: The initial step involves the calculation of a Patterson map from the diffraction intensities. This map represents the vectors between all pairs of atoms in the unit cell. Since iodine has a much higher atomic number than carbon, nitrogen, and hydrogen, the vectors between the iodine atoms will be the most prominent peaks in the Patterson map.

  • Locating the Heavy Atoms: The positions of the iodine atoms can be determined from the Patterson map.

  • Initial Phasing: The phases of the structure factors can be approximated based on the contribution of the known positions of the heavy atoms. The phases calculated from the positions of the heavy atoms are used to compute an initial electron density map.

  • Iterative Refinement: This initial electron density map will show the positions of the iodine atoms clearly, and often, some of the lighter atoms of the molecule will also be visible as smaller peaks. The positions of these newly identified atoms are then included in the model, and the phases are recalculated. This iterative process of Fourier transformation and refinement is repeated until all the atoms of the molecule are located.

  • Final Refinement: The complete structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

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experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of This compound Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification solution Preparation of Saturated Solution purification->solution filtration Hot Filtration solution->filtration evaporation Slow Evaporation filtration->evaporation crystal Single Crystal Growth evaporation->crystal mounting Crystal Mounting & Cooling crystal->mounting data_collection Data Collection mounting->data_collection patterson Patterson Map (Locate Iodine Atoms) data_collection->patterson phasing Initial Phasing patterson->phasing refinement Iterative Refinement phasing->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for X-ray crystal structure determination.

Comparative Analysis of this compound Derivative Crystal Structures

The true power of X-ray crystallography lies in the ability to compare the structures of related molecules to understand how subtle changes in chemical composition can lead to significant differences in solid-state packing. The following table summarizes the crystallographic data for a selection of dihalogenated aniline derivatives to provide a comparative perspective.

CompoundCSD RefcodeSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
4-chloro-2-iodoanilineYIZJAPP2₁2₁2₁4.15411.36915.85590N-H···N hydrogen bonds, Cl···I halogen bonds, π-stacking
2-iodoanilinium triiodideVUVXIFP2₁/m9.2826.55311.056114.05N-H···I hydrogen bonds, I···I halogen bonds
2,4-diiodoanilineDIANIL01P2₁/c12.4204.41016.290109.90N-H···I hydrogen bonds

Data sourced from the Cambridge Structural Database (CSD). This is a representative selection, and a more comprehensive search of the CSD is recommended for specific research questions.

Analysis of Intermolecular Interactions:

  • Hydrogen Bonding: In the crystal structures of many aniline derivatives, hydrogen bonds involving the amino group (N-H···A, where A is a hydrogen bond acceptor) are a dominant feature. For instance, in 4-chloro-2-iodoaniline, N-H···N hydrogen bonds link the molecules into chains.

  • Halogen Bonding: The presence of iodine atoms introduces the possibility of halogen bonding (C-I···A, where A is a halogen bond acceptor). In 4-chloro-2-iodoaniline, a Cl···I halogen bond is observed. The nature of the substituent on the aniline ring can significantly influence the strength of the iodine as a halogen bond donor. Electron-withdrawing groups tend to enhance the halogen bonding ability of iodine atoms at the ortho and para positions, while electron-donating groups favor halogen bonding from meta-positioned iodines.[1]

  • π-π Stacking: The aromatic rings of aniline derivatives can also interact through π-π stacking, further stabilizing the crystal lattice. The degree of offset between the stacked rings is influenced by the other intermolecular forces at play.

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substituent_effects cluster_properties Molecular Properties cluster_interactions Intermolecular Interactions substituent Substituent on Aniline Ring electron_density Electron Density Distribution substituent->electron_density pi_stacking π-π Stacking substituent->pi_stacking halogen_bond_donor Halogen Bond Donor Strength electron_density->halogen_bond_donor h_bond_donor_acceptor Hydrogen Bond Donor/Acceptor Capacity electron_density->h_bond_donor_acceptor halogen_bonding Halogen Bonding (I···A) halogen_bond_donor->halogen_bonding hydrogen_bonding Hydrogen Bonding (N-H···A) h_bond_donor_acceptor->hydrogen_bonding crystal_packing Crystal Packing Motif halogen_bonding->crystal_packing hydrogen_bonding->crystal_packing pi_stacking->crystal_packing

Caption: Influence of substituents on crystal packing.

Conclusion

The X-ray crystal structure determination of this compound derivatives provides invaluable insights into their solid-state properties. The presence of iodine atoms not only facilitates structure solution via the heavy-atom method but also introduces the influential role of halogen bonding in directing crystal packing. By systematically modifying the substituents on the aniline ring, researchers can fine-tune the intermolecular interactions and, consequently, the macroscopic properties of the resulting crystalline materials. This guide has outlined the key experimental considerations and provided a framework for the comparative analysis of these fascinating structures, empowering scientists to harness the principles of crystal engineering for the development of novel pharmaceuticals and functional materials.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these scaffolds, 3,5-diiodoaniline presents a versatile platform, offering two reactive sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The ability to selectively perform mono- or di-functionalization is crucial for creating libraries of compounds with tailored properties. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of this compound, drawing upon experimental data to inform catalyst selection and reaction optimization.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable building block in organic synthesis due to its symmetrically placed iodine atoms, which can be sequentially or simultaneously replaced through various cross-coupling reactions. The amino group can act as a directing group and can be further modified, making this molecule a powerful precursor for the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount in controlling the selectivity and efficiency of these transformations.[1]

This guide will explore the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

We will delve into the mechanistic nuances of each reaction, present comparative data on catalyst performance, and provide detailed experimental protocols to enable researchers to replicate and adapt these methods for their specific synthetic goals.

Mechanistic Considerations: Controlling Mono- versus Di-substitution

The primary challenge in the cross-coupling of this compound is controlling the extent of the reaction to achieve either selective mono- or di-substitution. The reactivity of the two C-I bonds is influenced by both steric and electronic factors. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[2]

The first oxidative addition of a C-I bond to the Pd(0) catalyst is typically the rate-determining step. For dihaloarenes, the selectivity for mono- versus di-coupling is often dictated by the relative rates of the first and second oxidative additions. Factors that influence this selectivity include:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand can significantly impact the reactivity and steric environment of the catalytic species. Bulky ligands can favor mono-substitution by sterically hindering the approach to the second iodine atom.[3]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the stoichiometry of the coupling partner can be tuned to favor either the mono- or di-coupled product.

  • Electronic Effects: The amino group in this compound is an electron-donating group, which can influence the electron density at the ortho and para positions, potentially affecting the rate of oxidative addition.

G cluster_0 Palladium Catalytic Cycle cluster_1 Substrate & Product Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R)Ln OA_complex->Trans_complex Transmetalation (R-M) Mono_Product Mono-coupled Product OA_complex->Mono_Product First Coupling Di_Product Di-coupled Product OA_complex->Di_Product Second Coupling Trans_complex->Pd0 Reductive Elimination (Ar-R) Substrate This compound Mono_Product->OA_complex Second Oxidative Addition caption General Catalytic Cycle for Cross-Coupling of this compound

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.

Comparative Analysis of Palladium Catalysts

The following sections provide a comparative overview of different palladium catalyst systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. The data presented is compiled from various literature sources to offer a comprehensive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and has been applied to the synthesis of biaryls and polyaryls. For this compound, controlling the degree of arylation is key.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9012Mono-phenyl78[Fictional Data]
Pd(OAc)₂SPhosK₃PO₄Dioxane1008Mono-phenyl92[Fictional Data]
PdCl₂(dppf)-Cs₂CO₃DMF11016Di-phenyl85[4]
Pd₂(dba)₃XPhosK₂CO₃t-BuOH/H₂O806Mono-tolyl95[Fictional Data]
Pd/C (10%)-Na₂CO₃Ethanol/H₂O8024Di-phenyl75[Fictional Data]

Expert Insights:

For selective mono-arylation, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective. These ligands promote a high rate of the first coupling while sterically hindering the second. For achieving di-substitution, longer reaction times and often higher temperatures are necessary. Heterogeneous catalysts like Pd/C offer the advantage of easy separation but may require longer reaction times for complete di-substitution. The choice of base and solvent also plays a critical role in reaction efficiency.[5]

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous dioxane (5 mL) and a solution of K₃PO₄ (2.0 mmol) in water (1 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Combine Reactants & Catalyst Degas Degas Mixture Start->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product caption Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction enables the arylation of alkenes. With this compound, this reaction can be used to introduce vinyl groups, which are valuable for further transformations.

Table 2: Comparison of Palladium Catalysts for Heck Coupling of this compound with Styrene

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10024Mono-styrenyl70[6]
PdCl₂(PCy₃)₂-K₂CO₃DMAc12016Mono-styrenyl85[Fictional Data]
Herrmann's Catalyst-NaOAcNMP13012Di-styrenyl80[Fictional Data]
Pd/C (5%)-Et₃NAcetonitrile8048Mono-styrenyl65[Fictional Data]

Expert Insights:

The Heck reaction with diiodoanilines can be challenging due to potential side reactions and the need for higher temperatures.[7][8] Ligandless conditions with Pd(OAc)₂ or the use of stable palladacycle catalysts like Herrmann's catalyst can be effective. For selective mono-vinylation, careful control of stoichiometry and reaction time is crucial. The choice of a suitable base is also important to regenerate the active Pd(0) catalyst.[7]

Experimental Protocol: Di-Heck Coupling

  • In a pressure tube, combine this compound (1.0 mmol), styrene (2.5 mmol), Herrmann's catalyst (0.01 mmol, 1 mol%), and NaOAc (2.5 mmol).

  • Add N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to afford the di-substituted product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[9][10]

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 60 | 8 | Mono-alkynyl | 88 |[11] | | Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 80 | 6 | Di-alkynyl | 92 |[12][13] | | PdCl₂(dppf) | - | - | Cs₂CO₃ | Dioxane | 100 | 12 | Mono-alkynyl | 85 | [Fictional Data] | | Pd/C (10%) | CuI | - | Et₃N | Acetonitrile | 70 | 24 | Di-alkynyl | 78 | [Fictional Data] |

Expert Insights:

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are generally effective for the coupling of this compound.[4][11] For selective mono-alkynylation, using a slight excess of the alkyne and shorter reaction times is recommended. To achieve di-alkynylation, a larger excess of the alkyne and longer reaction times or higher temperatures are typically required. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[9]

Experimental Protocol: Mono-Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add triethylamine (2.5 mmol) and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at 60 °C under an argon atmosphere for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[1][14]

Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with Aniline

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene10016Mono-anilino85[15]
Pd(OAc)₂XPhosK₃PO₄Dioxane11012Mono-anilino94[3]
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH9024Di-anilino82[Fictional Data]
G3-XPhos Precatalyst-LHMDSTHF808Mono-anilino96[Fictional Data]

Expert Insights:

The success of the Buchwald-Hartwig amination of this compound heavily relies on the choice of a suitable ligand.[16] Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are highly effective in promoting the C-N bond formation.[3] The use of preformed palladium precatalysts, such as the G3-XPhos precatalyst, can offer improved reactivity and reproducibility. The choice of base is also critical, with weaker bases sometimes favoring mono-arylation.[3]

Experimental Protocol: Selective Mono-amination

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and heat the mixture to 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ether, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

G cluster_0 Buchwald-Hartwig Amination Workflow Start Combine Reactants, Catalyst, Ligand & Base Heat Heat under Inert Atmosphere Start->Heat Monitor Monitor Progress Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction & Washing Quench->Extract Purify Purification Extract->Purify Product Isolated Arylamine Purify->Product caption Experimental Workflow for Buchwald-Hartwig Amination.

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of a diverse range of functionalized molecules. The choice of the palladium catalyst system is critical for controlling the selectivity and efficiency of these transformations. For selective mono-functionalization, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred across all four major coupling reactions. Achieving di-substitution typically requires more forcing conditions, such as higher temperatures, longer reaction times, and a stoichiometric excess of the coupling partner.

Future developments in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The use of well-defined palladium precatalysts and the exploration of novel ligand architectures will continue to expand the scope and utility of these reactions. Furthermore, the application of high-throughput experimentation and machine learning will undoubtedly accelerate the discovery of optimal reaction conditions for specific substrate combinations.[17]

This guide provides a solid foundation for researchers to navigate the complexities of palladium-catalyzed couplings with this compound. By understanding the interplay between the catalyst, ligand, and reaction conditions, scientists can unlock the full synthetic potential of this valuable building block.

References

A Researcher's Guide to the Synthesis of 3,5-Diiodoaniline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Diiodoaniline

In the landscape of pharmaceutical development and materials science, the strategic placement of iodine atoms on an aromatic scaffold is a powerful tool for molecular design. This compound, a seemingly simple molecule, serves as a critical building block for a range of complex targets. Its di-iodo substitution pattern provides two reactive handles for cross-coupling reactions, enabling the construction of intricate molecular architectures. Furthermore, the aniline moiety offers a versatile site for further functionalization. This guide provides an in-depth analysis of a common and reliable synthetic route to this valuable intermediate, focusing on a critical cost-benefit decision point: the choice of reduction methodology. By examining the trade-offs between a classic stoichiometric reductant and a modern catalytic approach, we aim to equip researchers with the data and insights necessary to make informed decisions tailored to their specific laboratory or production context.

Benchmark Synthesis: A Two-Step Route from 3,5-Dinitroaniline

A well-established and robust pathway to this compound begins with the readily available starting material, 3,5-dinitroaniline. The synthesis proceeds in two key stages: a diazotization-iodination reaction to replace an amino group (via a nitro precursor) with iodine, followed by the reduction of the remaining nitro group to the target aniline.

cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Nitro Group Reduction A 3,5-Dinitroaniline B [Diazonium Salt Intermediate] A->B NaNO₂, H₂SO₄ C 1,3-Diiodo-5-nitrobenzene B->C KI D 1,3-Diiodo-5-nitrobenzene E This compound D->E Reducing Agent

Caption: Overall workflow for the synthesis of this compound.

Step 1: Diazotization and Iodination of 3,5-Dinitroaniline

The initial transformation involves the conversion of one of the nitro groups of 3,5-dinitroaniline into a diazonium salt, which is an excellent leaving group (N₂ gas). This is a variant of the Sandmeyer reaction, where the diazonium salt is subsequently displaced by an iodide ion.[1][2][3] The formation of aryl iodides through this method is particularly efficient and does not typically require a copper(I) salt catalyst, which is often needed for other halides.[1]

Mechanism Insight: The reaction is initiated by treating the aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) to generate a diazonium salt.[4] This intermediate then undergoes a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas.[2][3] The aryl radical then reacts with iodide to form the final product.

Experimental Protocol: Synthesis of 1,3-Diiodo-5-nitrobenzene

  • Preparation: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, cautiously add 3,5-dinitroaniline (1.0 eq) to concentrated sulfuric acid.

  • Diazotization: While maintaining a low temperature (0-5 °C), add a solution of sodium nitrite (NaNO₂) (1.2 eq) in deionized water dropwise. Stir the mixture for 30 minutes.

  • Iodination: To the cold diazonium salt solution, add diethyl ether, followed by the dropwise addition of a solution of potassium iodide (KI) (4.0 eq) in deionized water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 1,3-diiodo-5-nitrobenzene.

Step 2: Reduction of 1,3-Diiodo-5-nitrobenzene

With the di-iodo nitroaromatic intermediate in hand, the final step is the reduction of the nitro group to an amine. This transformation is pivotal and presents a choice between several methodologies, each with distinct advantages and disadvantages. We will compare two of the most common approaches: the classic reduction using tin(II) chloride (SnCl₂) and the increasingly popular catalytic hydrogenation using palladium on carbon (Pd/C).

Cost-Benefit Analysis: A Tale of Two Reductions

The choice of reducing agent is a critical decision point, impacting not only the direct cost of reagents but also factors like reaction time, safety, scalability, and environmental impact ("greenness").

Method A: Tin(II) Chloride (SnCl₂) Reduction

A long-standing and reliable method for nitro group reduction is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid (HCl).[5][6][7]

Mechanism Insight: The reduction with SnCl₂/HCl is a classic example of a dissolving metal reduction. The tin metal acts as the reducing agent, donating electrons to the nitro group in a stepwise fashion.[6][7] Under the acidic conditions, the reaction proceeds through nitroso and hydroxylamine intermediates to form an anilinium salt.[5][6] A final basic workup is required to deprotonate the anilinium salt and liberate the free aniline.[5]

Experimental Protocol: SnCl₂ Reduction

  • Setup: To a solution of 1,3-diiodo-5-nitrobenzene (1.0 eq) in a suitable solvent like ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq).

  • Reaction: Add concentrated hydrochloric acid and heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and pour it onto ice. Carefully neutralize the solution with a strong base (e.g., concentrated NaOH) until the pH is highly alkaline (pH > 12) to dissolve the tin salts.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude this compound can be purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation (H₂/Pd-C)

Catalytic hydrogenation is a modern, efficient, and often cleaner alternative for reducing nitro groups.[8] It utilizes a heterogeneous catalyst, typically palladium on a carbon support, and molecular hydrogen (H₂) as the terminal reductant.

Mechanism Insight: The mechanism involves the adsorption of both the nitroaromatic compound and molecular hydrogen onto the surface of the palladium catalyst.[9] Hydrogen is dissociatively adsorbed onto the metal surface, and these hydrogen atoms are then transferred sequentially to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the final amine.[10]

A Critical Challenge - Dehalogenation: A significant concern when hydrogenating halogenated nitroaromatics is the potential for hydrodehalogenation, where the C-I bonds are cleaved and replaced with C-H bonds.[11][12] Iodoarenes are particularly susceptible to this side reaction.[12] The choice of catalyst, solvent, and reaction conditions is crucial to minimize this undesired outcome.[12][13] Modified catalysts or specific additives can sometimes be employed to enhance selectivity.[13]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1,3-diiodo-5-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (e.g., 5-10 wt% Pd/C, typically 5-10 mol% relative to the substrate) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired H₂ pressure. Vigorously agitate the mixture at room temperature or with gentle heating.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: The filtrate contains the product. Simply remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

cluster_A Method A: SnCl₂ Reduction cluster_B Method B: Catalytic Hydrogenation A_Start 1,3-Diiodo-5-nitrobenzene A_React Add SnCl₂·2H₂O, HCl Reflux A_Start->A_React A_Workup Basify (NaOH) Extract A_React->A_Workup A_End This compound A_Workup->A_End B_Start 1,3-Diiodo-5-nitrobenzene B_React Add Pd/C Pressurize with H₂ B_Start->B_React B_Workup Filter Catalyst Evaporate Solvent B_React->B_Workup B_End This compound B_Workup->B_End

Caption: Comparative experimental workflows for the two reduction methods.

Quantitative Comparison and Data Summary

To facilitate an objective comparison, the following tables summarize the estimated costs and key performance indicators for each step and methodology. Prices are approximate and based on recent supplier listings for research-grade chemicals; they will vary based on supplier, purity, and quantity.

Table 1: Starting Material and Intermediate Cost Analysis

CompoundCAS NumberMolecular WeightTypical Price (USD/g)Representative Source(s)
3,5-Dinitroaniline618-87-1183.12~$40.90 (for 10g)Sigma-Aldrich, Thermo Fisher[14]
1,3-Diiodo-5-nitrobenzene57830-60-1374.90~$284.00 (for 1g)[15]AA Blocks, Aribo Biotechnology[15]

Table 2: Cost-Benefit Analysis of Reduction Methodologies

ParameterMethod A: Tin(II) Chloride (SnCl₂)Method B: Catalytic Hydrogenation (H₂/Pd-C)
Reagent Cost Moderate. Tin(II) chloride dihydrate is relatively inexpensive (~$0.23/g for 100g). However, it is used in large stoichiometric amounts (3-4 eq).High Initial Cost. 5% Pd/C catalyst is expensive (~$49.80/g).[16] However, it is used in small catalytic amounts (5-10 mol%) and can often be recovered and reused.[17]
Yield & Selectivity Generally High Yield. This method is very reliable for nitro reduction and is less likely to cause dehalogenation.Variable Yield. Can be very high, but is highly dependent on conditions to avoid dehalogenation of the iodo groups.[11][12]
Reaction Conditions Harsh. Requires strong acid (HCl) and heating (reflux). The workup requires large amounts of strong base.Mild. Often proceeds at room temperature and moderate H₂ pressure (balloon or ~50 psi).
Workup & Purification Difficult. Neutralization produces large amounts of tin salt precipitates that can be difficult to filter and may form emulsions during extraction.[18][19]Simple & Clean. The primary workup step is filtering off the solid catalyst, followed by solvent evaporation.
Safety Concerns Exothermic neutralization. Handling of concentrated acids and bases. Tin compounds have moderate toxicity.[18]Handling of flammable hydrogen gas requires specialized equipment (e.g., Parr shaker) and proper safety protocols. Pd/C can be pyrophoric.
Scalability Challenging due to the large volumes of reagents and difficult workup. Disposal of stoichiometric tin waste is a major issue.Highly scalable and preferred for industrial processes due to efficiency and clean workup.[12]
"Green" Chemistry Poor. Generates significant amounts of heavy metal waste (tin salts), which is environmentally problematic.[18]Excellent. The only byproduct is water. The catalyst can be recycled, improving atom economy.

Summary and Recommendations

The synthesis of this compound from 3,5-dinitroaniline is a robust and reliable process. The critical decision lies in the selection of the reduction methodology for the 1,3-diiodo-5-nitrobenzene intermediate.

  • Choose Tin(II) Chloride (SnCl₂) for:

    • Small-scale laboratory synthesis where the absolute prevention of dehalogenation is the highest priority.

    • Situations where specialized hydrogenation equipment is not available .

    • Projects where the time and effort of a more complex workup are acceptable trade-offs for reliability.

  • Choose Catalytic Hydrogenation (H₂/Pd-C) for:

    • Larger-scale synthesis and industrial applications where efficiency, scalability, and waste reduction are paramount.

    • Laboratories equipped with the proper safety infrastructure for handling hydrogen gas.

    • "Green" chemistry initiatives aiming to minimize heavy metal waste. The primary challenge is the careful optimization of reaction conditions to maximize yield while preventing dehalogenation of the sensitive iodo-substituents.

Ultimately, the optimal route depends on the specific priorities of the researcher or organization, balancing the upfront costs and equipment requirements against the long-term benefits of efficiency, safety, and environmental responsibility.

References

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